molecular formula C₄H₁₂O₆P₂S B1142812 Thiopyrophosphoric acid, tetramethyl ester CAS No. 18764-12-0

Thiopyrophosphoric acid, tetramethyl ester

Cat. No.: B1142812
CAS No.: 18764-12-0
M. Wt: 250.15
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Description

Thiopyrophosphoric acid, tetramethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₄H₁₂O₆P₂S and its molecular weight is 250.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxyphosphinothioyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYWCJJBFKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965404
Record name O,O,O,O-Tetramethyl thiodiphosphate
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Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-73-4, 51120-35-5
Record name Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester
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Record name Methyl sulfotep
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetramethyl thiodiphosphate
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Record name 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Thiopyrophosphoric Acid, Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thiopyrophosphoric acid, tetramethyl ester, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and key characterization data for this organophosphate compound.

Compound Overview

This compound, also known by synonyms such as Sulfotemp and O,O,O',O'-tetramethyl dithiopyrophosphate, is an organothiophosphate compound. It is recognized as an impurity in the production of the insecticide malathion. A thorough understanding of its synthesis and properties is crucial for quality control in agrochemical production and for researchers exploring the biological activities of organophosphates.

Table 1: General Properties of this compound

PropertyValue
CAS Number 51120-35-5
Molecular Formula C₄H₁₂O₅P₂S₂
Molecular Weight 266.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 118-120 °C at 2 Torr
Density 1.398 g/cm³

Synthesis Methodology

The synthesis of this compound can be achieved through the controlled hydrolysis of dimethyl chlorothiophosphate. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, thus driving the reaction towards the formation of the desired pyrophosphate. An alternative conceptual approach, based on the synthesis of its tetraethyl analogue (Sulfotep), involves the reaction of tetramethyl pyrophosphate with sulfur.

Experimental Protocol: Synthesis via Hydrolysis of Dimethyl Chlorothiophosphate

This protocol is based on established methods for the synthesis of analogous thiopyrophosphates.

Materials:

  • Dimethyl chlorothiophosphate

  • Pyridine

  • Water

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimethyl chlorothiophosphate in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of water mixed with an equimolar amount of pyridine, dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the analysis of analogous compounds.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR A doublet corresponding to the methoxy protons, showing coupling to the phosphorus atom.
³¹P NMR A singlet in the characteristic chemical shift range for thiopyrophosphates.
IR Spectroscopy Characteristic absorption bands for P=S, P-O-C, and P-O-P bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Dimethyl Chlorothiophosphate + Water + Pyridine Reaction Controlled Hydrolysis Reactants->Reaction Workup Filtration & Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Thiopyrophosphoric Acid, Tetramethyl Ester Purification->Product

Synthesis Workflow Diagram

Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ³¹P) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Characterization Workflow Diagram

Concluding Remarks

This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable method for obtaining this compound. The characterization data, while based on expectations for this class of compounds, provides a solid framework for the analysis and quality control of the synthesized product. Researchers and professionals in drug development and related fields can utilize this information for their studies involving organophosphate chemistry.

An In-depth Technical Guide to CAS 51120-35-5: Chemical Properties and Structure of Thiopyrophosphoric Acid, Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of Thiopyrophosphoric acid, tetramethyl ester (CAS 51120-35-5). This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, with the CAS number 51120-35-5, is an organophosphate compound. It is structurally related to the well-known pesticide Sulfotep (tetraethyl dithiopyrophosphate) and is found as an impurity in the insecticide Malathion.[1] Organophosphates are a class of compounds known for their biological activity, primarily as inhibitors of acetylcholinesterase. This guide will detail the known chemical and physical properties of this compound, and draw comparisons with its close analog, Sulfotep, for which more extensive data is available.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrophosphate backbone with two sulfur atoms replacing two of the non-bridging oxygen atoms, and four methoxy groups.

Structure:

A summary of the key chemical and physical properties for this compound and the related compound Sulfotep are presented in Table 1 for comparative analysis.

PropertyThis compound (CAS 51120-35-5)Sulfotep (CAS 3689-24-5)
Molecular Formula C₄H₁₂O₅P₂S₂[1]C₈H₂₀O₅P₂S₂[2]
Molecular Weight 266.21 g/mol [1]322.319 g/mol
Appearance Neat (liquid)[1]Pale yellow mobile oil with a garlic-like odor[2][3]
Melting Point Not available88 °C[2]
Boiling Point Not available133-139 °C at 2 mmHg[2]
Density Not available1.196 g/cm³ at 25 °C[2]
Solubility Moisture Sensitive[1]Miscible with most organic solvents; sparingly soluble in ligroin and petroleum ether.[3]
SMILES COP(=S)(OC)OP(=S)(OC)OC[1]CCOP(=S)(OCC)OP(=S)(OCC)OCC
InChI Key XKBNJDRCYDBEAH-UHFFFAOYSA-N[1]XIUROWKZWPIAIB-UHFFFAOYSA-N

Experimental Protocols

Synthesis

General Synthesis of Thiopyrophosphoric Acid Esters:

A general method for the synthesis of related organophosphate compounds such as Sulfotep involves the reaction of a tetraalkyl pyrophosphate with sulfur.[2] For example, tetraethyl pyrophosphate (TEPP) is reacted with sulfur to yield Sulfotep.[2]

Synthesis of the Precursor, Tetramethyl Pyrophosphate:

A general procedure for preparing tetramethyl pyrophosphate is described in US Patent 3,247,198. This involves reacting the tetramethylammonium salt of dimethyl phosphate with dimethyl chlorophosphate in a solvent like benzene.[4] The product is then purified by distillation under reduced pressure.[4]

Analytical Methods

Standard analytical techniques for the characterization of organophosphate compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be crucial for confirming the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The NIST WebBook lists mass spectral data for the related compound Sulfotep.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. The NIST WebBook also indicates the availability of IR spectral data for Sulfotep.

  • Gas Chromatography (GC): For assessing the purity of the compound.

Detailed experimental protocols for these analyses for CAS 51120-35-5 are not available in the reviewed literature.

Biological Activity and Mechanism of Action

As an organophosphate, this compound is expected to exhibit biological activity as an acetylcholinesterase (AChE) inhibitor. This mechanism is well-established for the closely related compound, Sulfotep.[2][3]

Mechanism of Acetylcholinesterase Inhibition:

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can be toxic to insects and other animals.[2] The organophosphate acts by phosphorylating the serine hydroxyl group at the active site of the AChE enzyme, leading to its irreversible inactivation.

The following diagram illustrates the signaling pathway at a cholinergic synapse and the effect of an acetylcholinesterase inhibitor.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Vesicle Synaptic Vesicle (contains Acetylcholine) Action_Potential->Vesicle Triggers release ACh Acetylcholine (ACh) Vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Binds to Inhibitor Organophosphate Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition Response Postsynaptic Response (Nerve Impulse) Receptor->Response

Mechanism of Acetylcholinesterase Inhibition by an Organophosphate.

Safety and Handling

Organophosphate compounds are generally toxic and should be handled with extreme care. The related compound Sulfotep is classified as highly toxic by all routes of exposure.[3] While a specific Safety Data Sheet (SDS) for CAS 51120-35-5 was not found, the safety precautions for similar organophosphates should be followed.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of exposure, seek immediate medical attention.

Conclusion

This compound (CAS 51120-35-5) is an organophosphate compound with a structure and likely biological activity similar to the pesticide Sulfotep. While detailed experimental and toxicological data for this specific compound are scarce in publicly available literature, its role as an acetylcholinesterase inhibitor can be inferred from its chemical class. Researchers working with this compound should exercise caution due to its potential toxicity and handle it in accordance with strict safety protocols for organophosphates. Further research is needed to fully characterize its chemical, physical, and biological properties.

References

Thiopyrophosphoric Acid, Tetramethyl Ester: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological and kinetic data specifically for thiopyrophosphoric acid, tetramethyl ester is limited. Therefore, this guide utilizes data from the closely related and well-studied compound, tetraethyl dithiopyrophosphate (Sulfotep) , as a representative example of this class of organophosphate compounds. The fundamental mechanism of action is expected to be identical.

Introduction

This compound, is an organophosphate compound. Organophosphates are a class of organic chemicals containing phosphorus, and many are used as pesticides and insecticides. Their biological effects are primarily mediated through their potent inhibition of a critical enzyme in the nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cholinesterase Inhibition

The primary and most significant mechanism of action for this compound, and other organophosphates is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the signal at cholinergic synapses, allowing for the precise control of nerve impulses.

The inhibition of AChE by organophosphates is typically irreversible. The phosphorus atom in the organophosphate molecule forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme. This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

The consequences of AChE inhibition are profound:

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.

  • Hyperstimulation of Receptors: The excess acetylcholine leads to the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems.

  • Cholinergic Crisis: This overstimulation results in a state known as a cholinergic crisis, characterized by a wide range of symptoms, including muscle weakness, paralysis, respiratory distress, and in severe cases, death.

The following diagram illustrates the cholinergic synapse and the impact of inhibition by a thiophosphoric acid ester.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal ACh_Vesicles Acetylcholine Vesicles ACh_Vesicles->Synaptic_Cleft Release of ACh Postsynaptic_Membrane Postsynaptic Membrane ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Membrane Signal Transduction Synaptic_Cleft->ACh_Receptor ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate Hydrolysis Inhibitor Thiopyrophosphoric Acid, Tetramethyl Ester Inhibitor->AChE Irreversible Inhibition

Cholinergic synapse inhibition by this compound.

Quantitative Data

ParameterValueSpeciesRoute of ExposureReference
LD50 (Oral)5 mg/kgHuman (probable)Oral[3]
LC50 (Inhalation)0.2 mg/m³Human (upper limit)Inhalation[2]

Experimental Protocols

A standard method for determining the in vitro inhibition of acetylcholinesterase is the Ellman's assay. This colorimetric assay is widely used due to its simplicity, reliability, and adaptability to a high-throughput format.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of color development will be reduced.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (or other inhibitor) solution at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

The following diagram outlines the typical workflow for an AChE inhibition assay.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, AChE, DTNB, ATCI, and Inhibitor Solutions Add_Reagents Add Buffer, AChE, and Inhibitor to Microplate Wells Prepare_Reagents->Add_Reagents Pre_Incubate Pre-incubate AChE with Inhibitor Add_Reagents->Pre_Incubate Initiate_Reaction Add ATCI and DTNB to Initiate Reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over Time (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (Slope of Absorbance vs. Time) Measure_Absorbance->Calculate_Rates Determine_Inhibition Calculate Percent Inhibition for each Inhibitor Concentration Calculate_Rates->Determine_Inhibition Plot_Data Plot Percent Inhibition vs. Log[Inhibitor] Determine_Inhibition->Plot_Data Calculate_IC50 Determine IC50 Value (Concentration of Inhibitor causing 50% Inhibition) Plot_Data->Calculate_IC50

Workflow for determining AChE inhibition using the Ellman's assay.

Detailed Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound in an appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Inhibitor solution at different concentrations (or solvent for the control).

    • Include a blank control with buffer but no enzyme.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add a mixture of ATCI and DTNB solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Conclusion

The mechanism of action of this compound is centered on the potent and irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of the nervous system and potential toxicity. Understanding this mechanism is crucial for the development of safety protocols for handling such compounds and for the design of potential antidotes in cases of poisoning. The Ellman's assay provides a robust and reliable method for quantifying the inhibitory potency of this and other organophosphate compounds. Further research to obtain specific kinetic and toxicological data for the tetramethyl ester is warranted to provide a more complete profile of this compound.

References

Spectroscopic Characterization of Tetramethyl Thiopyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of tetramethyl thiopyrophosphate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or synthesizing organophosphorus compounds.

Introduction

Tetramethyl thiopyrophosphate, with the chemical formula C₄H₁₂O₅P₂S, is an organophosphorus compound of interest in various chemical and biological studies. Accurate structural elucidation and purity assessment are critical for its application. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule and provides generalized experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of tetramethyl thiopyrophosphate by providing information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Expected NMR Spectral Data

Due to the absence of specific literature data for tetramethyl thiopyrophosphate, the following tables outline the expected chemical shifts and coupling constants based on the analysis of similar organophosphorus compounds.

Table 1: Expected ¹H-NMR Data for Tetramethyl Thiopyrophosphate

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
O-CH3.5 - 4.0Doublet³JP-H ≈ 10-15

Table 2: Expected ¹³C-NMR Data for Tetramethyl Thiopyrophosphate

CarbonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
O-C H₃50 - 60Doublet²JP-C ≈ 5-10

Table 3: Expected ³¹P-NMR Data for Tetramethyl Thiopyrophosphate

PhosphorusExpected Chemical Shift (δ, ppm)Expected Multiplicity
P=S50 - 70Singlet
P=O-10 to -30Singlet
Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of an organophosphorus compound like tetramethyl thiopyrophosphate is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified tetramethyl thiopyrophosphate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the spectrometer to the specific solvent and sample.

  • Data Acquisition:

    • ¹H-NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C-NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

    • ³¹P-NMR: Acquire a proton-decoupled ³¹P spectrum. A wider spectral width is often required for ³¹P NMR.[1][2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in tetramethyl thiopyrophosphate based on their characteristic vibrational frequencies.

Expected IR Spectral Data

Table 4: Expected IR Absorption Bands for Tetramethyl Thiopyrophosphate

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
P=O stretch1250 - 1300Strong
P-O-C stretch (asymmetric)1020 - 1050Strong
P-O-C stretch (symmetric)950 - 1000Medium
P=S stretch680 - 860Medium-Strong
C-H stretch (in O-CH₃)2850 - 2960Medium
C-H bend (in O-CH₃)1440 - 1465Medium
Experimental Protocol for IR Analysis
  • Sample Preparation:

    • Liquid Sample (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (for neat liquids or KBr pellets) or the pure solvent (for solutions).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of tetramethyl thiopyrophosphate, which aids in its identification and structural confirmation.

Expected Mass Spectral Data

Table 5: Expected Mass Spectrometry Data for Tetramethyl Thiopyrophosphate (C₄H₁₂O₅P₂S)

IonExpected m/zDescription
[M]⁺234.98Molecular Ion
[M+H]⁺235.99Protonated Molecular Ion (in ESI or CI)
[M-OCH₃]⁺203.96Loss of a methoxy group
[P(O)(OCH₃)₂]⁺109.00Dimethyl phosphate fragment
[P(S)(OCH₃)₂]⁺124.98Dimethyl thiophosphate fragment
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • The choice of solvent depends on the ionization technique used.

  • Instrumentation and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is commonly used.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds. The sample is separated by liquid chromatography before ionization. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.

    • Direct Infusion: The sample solution is directly introduced into the mass spectrometer without prior chromatographic separation.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation will depend on the ionization method and energy.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like tetramethyl thiopyrophosphate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Starting Materials synthesis Chemical Reaction start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation final_product Characterized Tetramethyl Thiopyrophosphate interpretation->final_product

Caption: General workflow for the synthesis and spectroscopic characterization of tetramethyl thiopyrophosphate.

References

In-Depth Technical Guide: Solubility and Stability of Tetramethyl Thiopyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "tetramethyl thiopyrophosphate" can be ambiguous and may refer to several related chemical structures, including Tetramethyl Pyrophosphorothioate (CAS No. 18764-12-0) and Thiopyrophosphoric acid, tetramethyl ester (CAS No. 51120-35-5). This guide synthesizes general principles and methodologies for organothiophosphates to provide a framework for handling and characterizing a representative tetramethyl thiopyrophosphate, in the absence of comprehensive, publicly available data for a specific isomer. All quantitative data presented are illustrative and should be confirmed experimentally.

Introduction

Tetramethyl thiopyrophosphate belongs to the class of organophosphorus compounds, which are of significant interest in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of the solubility and stability of this compound is paramount for its effective application, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the solubility and stability characteristics of a representative tetramethyl thiopyrophosphate, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

A clear identification of the specific isomer of tetramethyl thiopyrophosphate is the first critical step. The properties can vary between different structural arrangements. Below are the reported properties for two related compounds:

PropertyTetramethyl PyrophosphorothioateThis compound
CAS Number 18764-12-051120-35-5
Molecular Formula C₄H₁₂O₆P₂SC₄H₁₂O₅P₂S₂
Molecular Weight 250.15 g/mol 266.21 g/mol
Appearance Not specifiedColorless Oil
Boiling Point Not specified118-120 °C at 2 Torr
Density Not specified~1.398 g/cm³ (Predicted)

Solubility Profile

The solubility of tetramethyl thiopyrophosphate is a critical parameter for its handling, formulation, and biological activity. Organophosphorus compounds exhibit a wide range of solubilities depending on their specific structure and the nature of the solvent.

Quantitative Solubility Data (Illustrative)

The following table provides representative solubility data for a generic organothiophosphate compound in various solvents at ambient temperature. These values are illustrative and must be experimentally determined for the specific tetramethyl thiopyrophosphate of interest.

SolventTypeExpected Solubility (g/L)
Water (pH 7.0)Polar ProticLow to Moderate
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous BufferLow to Moderate
MethanolPolar ProticSlightly Soluble to Soluble
Ethanol (95%)Polar ProticSlightly Soluble to Soluble
AcetonePolar AproticSoluble
DichloromethaneNonpolarSoluble
ChloroformNonpolarSlightly Soluble
Ethyl AcetatePolar AproticSlightly Soluble
TolueneNonpolarSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1]

3.2.1 Materials and Equipment

  • Tetramethyl thiopyrophosphate

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD).[2]

  • Volumetric flasks and pipettes

3.2.2 Procedure

  • Add an excess amount of tetramethyl thiopyrophosphate to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of tetramethyl thiopyrophosphate in the diluted filtrate using a validated HPLC or GC method.

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Incubate on orbital shaker (constant T and speed) B->C D Allow to sediment C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute filtrate F->G H Quantify by HPLC/GC G->H

Solubility Determination Workflow

Stability Profile

Thiophosphate esters are known to be susceptible to degradation, primarily through hydrolysis.[3] Their stability can also be affected by temperature and light.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for tetramethyl thiopyrophosphate, especially in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[3][4]

4.1.1 Representative Hydrolytic Stability Data (Illustrative)

The following table presents illustrative half-life data for a generic organothiophosphate at different pH values and a constant temperature. These values are for guidance only and require experimental verification.

pHTemperature (°C)Expected Half-life (t½)Degradation Rate
4.0 (Acidic)25Days to WeeksModerate
7.0 (Neutral)25Weeks to MonthsSlow
9.0 (Alkaline)25Hours to DaysRapid

4.1.2 Experimental Protocol for Hydrolytic Stability Assessment

This protocol is designed to evaluate the rate of hydrolysis of tetramethyl thiopyrophosphate at different pH values.

4.1.2.1 Materials and Equipment

  • Tetramethyl thiopyrophosphate

  • Buffered solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

  • HPLC or GC system for quantification

  • pH meter

4.1.2.2 Procedure

  • Prepare a stock solution of tetramethyl thiopyrophosphate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).

  • Spike a small volume of the stock solution into each buffered solution to achieve a known initial concentration of tetramethyl thiopyrophosphate. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

  • Dispense the solutions into sealed vials and place them in a temperature-controlled environment (e.g., 25 °C, 40 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by adding a suitable quenching agent or by dilution in a cold, stable solvent.

  • Analyze the samples using a validated HPLC or GC method to determine the concentration of the remaining tetramethyl thiopyrophosphate.

  • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

experimental_workflow_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-point Sampling cluster_analysis Analysis A Prepare stock solution B Spike into buffered solutions (different pH) A->B C Incubate at constant temperature B->C D Withdraw aliquots at predetermined intervals C->D E Quench degradation D->E F Quantify remaining compound by HPLC/GC E->F G Calculate degradation rate and half-life F->G

Hydrolytic Stability Testing Workflow
Thermal Stability

The thermal stability of tetramethyl thiopyrophosphate is important for understanding its behavior during storage at elevated temperatures and in manufacturing processes.

4.2.1 Representative Thermal Stability Data (Illustrative)

ConditionDurationExpected Degradation
40 °C3 monthsMinimal
60 °C1 monthPotential for some degradation
>100 °C-Significant decomposition likely

4.2.2 Experimental Protocol for Thermal Stability Assessment

This protocol provides a method for evaluating the thermal stability of tetramethyl thiopyrophosphate in the solid state or as a neat liquid.

4.2.2.1 Materials and Equipment

  • Tetramethyl thiopyrophosphate

  • Oven or heating block with precise temperature control

  • Sealed vials (amber glass recommended)

  • Analytical balance

  • HPLC or GC system for quantification

4.2.2.2 Procedure

  • Accurately weigh a known amount of tetramethyl thiopyrophosphate into several vials.

  • Seal the vials and place them in an oven at the desired temperature (e.g., 40 °C, 60 °C).

  • At specified time points, remove a vial from the oven and allow it to cool to room temperature.

  • Dissolve the contents of the vial in a suitable solvent to a known volume.

  • Analyze the solution using a validated HPLC or GC method to determine the amount of undegraded tetramethyl thiopyrophosphate.

  • Compare the results to a control sample stored at a lower, stable temperature (e.g., 4 °C).

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of some chemical compounds.

4.3.1 Experimental Protocol for Photostability Assessment

This protocol is based on ICH Q1B guidelines for photostability testing.

4.3.1.1 Materials and Equipment

  • Tetramethyl thiopyrophosphate

  • Photostability chamber with a controlled light source (providing both UV and visible light)

  • Quartz or other UV-transparent sample containers

  • Control samples wrapped in aluminum foil

  • HPLC or GC system for quantification

4.3.1.2 Procedure

  • Prepare solutions of tetramethyl thiopyrophosphate in a suitable solvent.

  • Place the solutions in UV-transparent containers.

  • Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Expose the samples and controls to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).

  • At the end of the exposure period, analyze both the exposed and control samples using a validated HPLC or GC method.

  • Compare the results to determine the extent of photodegradation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of tetramethyl thiopyrophosphate, along with detailed methodologies for their experimental determination. Due to the potential for structural ambiguity, it is imperative that researchers first confirm the identity of their specific compound. The illustrative data and protocols presented herein should serve as a valuable resource for scientists and professionals in the planning and execution of their research and development activities involving tetramethyl thiopyrophosphate. Experimental verification of all parameters is essential for accurate characterization.

References

"thiopyrophosphoric acid, tetramethyl ester toxicological profile"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Toxicological Profile of Thiopyrophosphoric Acid, Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphate compound. While data specific to this particular ester is limited in publicly available scientific literature, its structural similarity to other well-studied organophosphates, such as Sulfotep (tetraethyl dithiopyrophosphate), suggests a comparable mechanism of action revolving around the inhibition of acetylcholinesterase. This guide provides a summary of the available toxicological data for the tetramethyl ester and, for comparative purposes, includes information on its tetraethyl analogue.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms Methyl thiopyrophosphate, Thiodiphosphoric acid tetramethyl ester
CAS Number 51120-35-5, 18764-12-0[1][2]
Molecular Formula C4H12O5P2S2[1] or C4H12O6P2S[2][3]
Molecular Weight 266.21 g/mol [1] or 250.15 g/mol [2]

Note: Discrepancies in molecular formula and weight exist across different sources, which may be due to different isomers or related compounds being referenced.

Toxicological Data

The available quantitative toxicological data for this compound is sparse. The primary data point found is an acute oral toxicity value in mice.

Quantitative Toxicology: this compound
Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralRodent - mouse1500 mg/kgDetails of toxic effects not reported other than lethal dose value[4]
Comparative Quantitative Toxicology: Sulfotep (Tetraethyl Dithiopyrophosphate)

For context, the following table summarizes acute toxicity data for the closely related and more extensively studied compound, Sulfotep.

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralRodent - rat~10 mg/kgNot specified[5]
LC50InhalationRodent - rat~0.05 mg/L air (4 h)Not specified[5]
NOEL (2 yr)Oral (diet)Rodent - rat10 mg/kg diet (0.5 mg/kg/day)Not specified[5]

Mechanism of Action

As an organophosphate, this compound is presumed to act as a cholinesterase inhibitor.[6][7] This mechanism involves the phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Organophosphate Mechanism of Action cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Nerve_Impulse Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Organophosphate Thiopyrophosphoric acid, tetramethyl ester Organophosphate->AChE Inhibition (Phosphorylation)

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. However, a general methodology for the reported LD50 test can be inferred.

LD50 (Lethal Dose, 50%) Test - General Protocol

  • Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

  • Test Substance: this compound.

  • Animal Model: Rodent - mouse.

  • Route of Administration: Oral (gavage is a common method for precise dosing).

  • Procedure:

    • Multiple groups of mice are administered different doses of the test substance.

    • A control group receives the vehicle (the solvent used to dissolve the substance) only.

    • Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • The number of deaths at each dose level is recorded.

    • Statistical methods (e.g., probit analysis) are used to calculate the dose that is lethal to 50% of the animals.

Signs and Symptoms of Toxicity (Inferred from Organophosphates)

While specific symptoms for the tetramethyl ester are not documented, exposure to organophosphate cholinesterase inhibitors typically leads to a cholinergic crisis.[7][8] The signs and symptoms can be categorized by their effect on muscarinic and nicotinic receptors.

  • Muscarinic Effects (DUMBELS):

    • Diarrhea

    • Urination

    • Miosis (pinpoint pupils)

    • Bronchospasm/Bradycardia

    • Emesis (vomiting)

    • Lacrimation (tearing)

    • Salivation/Sweating

  • Nicotinic Effects (MTWTF):

    • Muscle cramps

    • Tachycardia

    • Weakness

    • Twitching

    • Fasciculations

  • Central Nervous System Effects:

    • Dizziness

    • Headache

    • Convulsions

    • Coma

    • Respiratory depression[8]

The following workflow illustrates the progression from exposure to severe outcomes.

Toxicological Progression Workflow Exposure Exposure Absorption Absorption (Inhalation, Dermal, Ingestion) Exposure->Absorption AChE_Inhibition Acetylcholinesterase Inhibition Absorption->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Crisis Cholinergic Crisis (Muscarinic & Nicotinic Symptoms) ACh_Accumulation->Cholinergic_Crisis CNS_Effects CNS Effects (Seizures, Respiratory Depression) Cholinergic_Crisis->CNS_Effects Death Death CNS_Effects->Death

References

Environmental Fate and Degradation of Tetramethyl Thiopyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of tetramethyl thiopyrophosphate. Due to the limited availability of specific data for this compound, this guide leverages data from its close structural analog, sulfotep (tetraethyl dithiopyrophosphate), to infer its probable environmental behavior. Organothiophosphates are a class of organophosphorus compounds that contain a sulfur atom, which significantly influences their chemical and toxicological properties. Understanding their environmental persistence, transformation, and degradation pathways is crucial for assessing their ecological risk and developing strategies for remediation.

This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of degradation pathways to facilitate a deeper understanding of the environmental behavior of tetramethyl thiopyrophosphate and related compounds.

Data Presentation

Table 1: Hydrolysis Half-life of Sulfotep
pHTemperature (°C)Half-life (days)Reference
525115[1][2]
725108[1][2]
92545[1][2]
Table 2: Photolysis and Biodegradation of Sulfotep
MediumParameterValueReference
WaterAqueous Photolysis Half-lifeStable[1]
SoilAerobic Soil Metabolism DT5028 days[1]

Experimental Protocols

Hydrolysis

The hydrolysis of a test substance is determined according to the OECD Guideline 111 or EPA OCSPP 835.2120.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Procedure: The test substance is added to the sterile buffer solutions at a known concentration. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t½) is calculated from the first-order rate constant.

Photolysis

The photolytic degradation of a test substance in water is assessed following OECD Guideline 316 or EPA OCSPP 835.2210.

  • Test System: A sterile, buffered aqueous solution of the test substance is prepared.

  • Procedure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel to account for abiotic degradation not induced by light.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points and analyzed for the parent compound and photoproducts.

  • Data Analysis: The rate of photolysis is calculated from the difference in degradation rates between the light-exposed and dark control samples. The quantum yield and photolytic half-life are determined.

Biodegradation in Soil

The aerobic and anaerobic biodegradation of a test substance in soil is evaluated using OECD Guidelines 307 or EPA OCSPP 835.4100.

  • Test System: Fresh soil samples with known microbial activity are used.

  • Procedure: The test substance, typically radiolabeled, is applied to the soil. The soil is maintained at a specific temperature and moisture content under either aerobic or anaerobic conditions.

  • Sampling and Analysis: Soil samples are extracted at various intervals and analyzed for the parent compound and its metabolites using techniques like HPLC with radiometric detection and Liquid Scintillation Counting (LSC). Evolved CO2 is trapped to assess mineralization.

  • Data Analysis: The rate of biodegradation is determined, and the dissipation time 50 (DT50) and DT90 values are calculated. The formation and decline of major metabolites are also quantified.

Mandatory Visualization

Degradation Pathways

The environmental degradation of tetramethyl thiopyrophosphate is expected to proceed through hydrolysis, with potential contributions from photolysis and biodegradation, analogous to sulfotep. The primary degradation pathway involves the cleavage of the pyrophosphate bond.

parent Tetramethyl Thiopyrophosphate hydrolysis_product1 O,O-Dimethyl Phosphorothioate parent->hydrolysis_product1 Hydrolysis hydrolysis_product2 Dimethyl Phosphate parent->hydrolysis_product2 Hydrolysis

Proposed hydrolytic degradation of tetramethyl thiopyrophosphate.
Experimental Workflow for Environmental Fate Assessment

The logical workflow for assessing the environmental fate of a chemical like tetramethyl thiopyrophosphate involves a tiered approach, starting with basic physicochemical properties and moving towards more complex degradation and fate studies.

cluster_0 Tier 1: Screening cluster_1 Tier 2: Simulation cluster_2 Tier 3: Field Studies A Physicochemical Properties (Solubility, Vapor Pressure) B Abiotic Degradation (Hydrolysis, Photolysis) A->B C Biodegradation in Soil/Water B->C D Metabolite Identification C->D E Soil Dissipation D->E F Aquatic Field Studies D->F

Tiered workflow for environmental fate assessment.
Logical Relationship of Degradation Processes

The overall environmental persistence of tetramethyl thiopyrophosphate is a function of the interplay between different degradation processes.

Tetramethyl Thiopyrophosphate Tetramethyl Thiopyrophosphate Hydrolysis Hydrolysis Tetramethyl Thiopyrophosphate->Hydrolysis Photolysis Photolysis Tetramethyl Thiopyrophosphate->Photolysis Biodegradation Biodegradation Tetramethyl Thiopyrophosphate->Biodegradation Degradation Products Degradation Products Hydrolysis->Degradation Products Photolysis->Degradation Products Biodegradation->Degradation Products Environmental Persistence Environmental Persistence Degradation Products->Environmental Persistence

Interplay of degradation processes.

References

An In-depth Technical Guide to Thiopyrophosphoric Acid, Tetramethyl Ester: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopyrophosphoric acid, tetramethyl ester, a member of the organophosphate family, has a history intertwined with the development of insecticides and chemical warfare agents. While specific details of its initial discovery are not extensively documented in publicly available literature, its structural relationship to other prominent organophosphates and the pioneering work of chemists like Gerhard Schrader provide significant context. This guide explores the historical background, key synthetic approaches, and physicochemical properties of this compound. It also delves into its mechanism of action as a cholinesterase inhibitor and its relevance in the broader field of organophosphate chemistry.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, publicly documented breakthrough but rather emerged from the broader wave of organophosphate research in the mid-20th century. The intellectual lineage of this compound can be traced back to the early synthesis of related organophosphates.

A pivotal figure in this field was the German chemist Gerhard Schrader. His extensive work on organophosphorus compounds, initially aimed at developing novel insecticides, led to the synthesis of approximately 2,000 such molecules, including the nerve agents tabun and sarin.[1][2] Schrader's research was driven by the need for effective pesticides to combat hunger.[3] A significant patent filed by Schrader in 1949 titled "Neutral esters of thiophosphoric acid" underscores his deep involvement in the synthesis of this class of compounds, making it highly probable that the synthesis of the tetramethyl ester of thiopyrophosphoric acid was achieved within his research program.[4]

The development of organophosphate insecticides gained significant momentum after World War II.[5] The majority of these insecticides are organothiophosphates, containing a P=S bond, which are generally less potent acetylcholinesterase inhibitors than their phosphate (P=O) counterparts in their initial state.[5] This characteristic often makes them safer for mammals as they require metabolic activation to their more toxic oxygen analogs.

While the non-thiated analog, tetramethyl pyrophosphate (TMPP), was synthesized by A. D. F. Toy in 1949, the specific timeline for the first synthesis of the thiated tetramethyl ester remains less clear in readily accessible scientific literature. However, the synthetic methodologies developed for other organothiophosphates during this era provide a clear blueprint for its preparation.

Physicochemical Properties

This compound is a colorless, hygroscopic, and moisture-sensitive oil.[6][7] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H12O5P2S2[7]
Molecular Weight 266.21 g/mol [7]
Boiling Point 118-120 °C (at 2 Torr)[6][7]
Density (Predicted) 1.398 ± 0.06 g/cm³[6][7]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a dimethyl phosphorochloridothioate with a salt of dimethyl phosphate. The following is a generalized experimental protocol based on common methods for synthesizing similar organophosphate compounds.

Reaction Scheme:

G reactant1 O,O-Dimethyl phosphorochloridothioate reaction Reaction reactant1->reaction + reactant2 Sodium dimethyl phosphate reactant2->reaction product Thiopyrophosphoric acid, tetramethyl ester byproduct Sodium chloride reaction->product reaction->byproduct

A potential synthetic pathway.

Materials:

  • O,O-Dimethyl phosphorochloridothioate

  • Sodium dimethyl phosphate (can be prepared in situ from dimethyl phosphite and a sodium alkoxide)

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve sodium dimethyl phosphate in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of O,O-dimethyl phosphorochloridothioate in the same anhydrous solvent to the stirred solution of sodium dimethyl phosphate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or ³¹P NMR spectroscopy).

  • Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.

Signaling Pathway of Cholinesterase Inhibition:

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Thiopyrophosphoric acid, tetramethyl ester Inhibitor->AChE Inhibits

References

Tetramethyl Thiopyrophosphate: A Technical Guide on its Role as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetramethyl thiopyrophosphate, a member of the organophosphate class of compounds, and its putative role as a cholinesterase inhibitor. While specific experimental data on tetramethyl thiopyrophosphate is limited in publicly accessible literature, this document extrapolates its likely mechanism of action, biochemical effects, and toxicological profile based on the well-established characteristics of related organophosphate compounds. This guide includes a summary of relevant quantitative data for analogous compounds, detailed experimental protocols for assessing cholinesterase inhibition, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Organophosphates are a class of organic compounds containing phosphorus that are widely known for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2][3][4] Tetramethyl thiopyrophosphate, with the chemical formula C4H12O5P2S2, belongs to this class of compounds.[5] Due to its structural similarity to other well-characterized organophosphate insecticides and nerve agents, it is presumed to act as a cholinesterase inhibitor. This guide will delve into the anticipated biochemical and physiological consequences of this inhibition.

Mechanism of Action

The primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase.[1][6] The phosphorus atom in the organophosphate molecule is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction results in a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.[1] The thiophosphate moiety ("P=S") in compounds like tetramethyl thiopyrophosphate often requires metabolic activation to its oxon analogue ("P=O") to become a potent AChE inhibitor.[1] This bioactivation is a critical step in their toxic action.

The accumulation of acetylcholine in the synapse leads to the continuous stimulation of muscarinic and nicotinic receptors, resulting in a range of physiological effects, from hypersecretion and muscle tremors to seizures and respiratory failure.[1][7]

Quantitative Data on Cholinesterase Inhibition

CompoundEnzyme SourceIC50 (µM)Ki (mM)Reference
Chlorpyrifos-oxonHuman AChENot SpecifiedNot Specified[8]
MalaoxonNot SpecifiedNot SpecifiedNot Specified[1]
MPTPAcetylcholinesteraseNot Specified2.14[9]

Note: The values presented are for analogous organophosphate compounds and are intended for illustrative purposes. Experimental determination of these values for tetramethyl thiopyrophosphate is essential for a precise understanding of its inhibitory potency.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for testing tetramethyl thiopyrophosphate. The most common method is the Ellman assay.[10][11]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an inhibitor (e.g., tetramethyl thiopyrophosphate) required to inhibit 50% of the acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (tetramethyl thiopyrophosphate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound solution at various concentrations (or solvent for control).

      • 10 µL of AChE solution.

    • Include a "no enzyme" control containing buffer and substrate but no enzyme.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[10]

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[11]

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx ACh_Vesicle Acetylcholine (ACh) Vesicles Ca_Influx->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Binds ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Hydrolysis Hydrolysis AChE->Hydrolysis Inhibitor Tetramethyl Thiopyrophosphate Inhibitor->AChE Inhibits Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Postsynaptic_Potential Postsynaptic Potential (Stimulation) ACh_Receptor->Postsynaptic_Potential Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (including Tetramethyl Thiopyrophosphate) Start->Compound_Library Primary_Screening Primary Screening (e.g., Ellman Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Mechanism_Studies Mechanism of Action Studies (Kinetics, Reversibility) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->End Mechanism_of_Action_Logic Inhibitor Tetramethyl Thiopyrophosphate (as Oxon metabolite) Binds_AChE Binds to Active Site of AChE Inhibitor->Binds_AChE Phosphorylation Phosphorylation of Serine Residue Binds_AChE->Phosphorylation Inactive_AChE Inactive AChE Phosphorylation->Inactive_AChE ACh_Accumulation Acetylcholine Accumulation Inactive_AChE->ACh_Accumulation Prevents ACh Hydrolysis Receptor_Overstimulation Cholinergic Receptor Overstimulation (Muscarinic & Nicotinic) ACh_Accumulation->Receptor_Overstimulation Physiological_Effects Physiological Effects (e.g., SLUDGE syndrome, paralysis) Receptor_Overstimulation->Physiological_Effects

References

The Impact of Tetramethyl Thiopyrophosphate on Core Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethyl thiopyrophosphate is an organophosphate compound with significant implications for critical biochemical pathways, primarily through its potent inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition and its downstream consequences on cholinergic signaling. Detailed experimental protocols for assessing acetylcholinesterase inhibition are provided, alongside a quantitative summary of inhibitory activity for structurally related compounds. Visual diagrams of the affected signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the biochemical impact of tetramethyl thiopyrophosphate.

Introduction

Organophosphate compounds are a class of molecules with diverse applications, ranging from pesticides to chemical warfare agents. Their biological effects are primarily mediated through the inhibition of key enzymes in the nervous system. Tetramethyl thiopyrophosphate, a member of this class, is structurally similar to the well-characterized insecticide and acaricide, sulfotep (tetraethyl dithiopyrophosphate).[1][2][3] The primary mechanism of action for these organothiophosphates is the disruption of cholinergic neurotransmission through the irreversible inhibition of acetylcholinesterase (AChE).[4][5] This guide will focus on the biochemical pathways affected by tetramethyl thiopyrophosphate, using data from its close analog, sulfotep, to infer its primary mode of action.

Core Biochemical Pathway Affected: Cholinergic Signaling

The primary biochemical pathway disrupted by tetramethyl thiopyrophosphate is the cholinergic signaling pathway, which is fundamental for neurotransmission in both the central and peripheral nervous systems. The key enzyme in this pathway is acetylcholinesterase (AChE).

Mechanism of Action:

  • Normal Cholinergic Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve signal.

  • Role of Acetylcholinesterase (AChE): To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate.

  • Inhibition by Tetramethyl Thiopyrophosphate: Tetramethyl thiopyrophosphate, like other organophosphates, acts as a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, forming a stable, covalent bond.[4]

  • Consequences of Inhibition: This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitability. This overstimulation disrupts normal nerve function and can lead to a range of physiological effects, from muscle twitching and paralysis to seizures and respiratory failure.[6]

Cholinergic_Pathway_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds TMT Tetramethyl Thiopyrophosphate TMT->AChE Inhibits Signal Signal Propagation AChR->Signal Activates

Figure 1. Inhibition of the Cholinergic Pathway by Tetramethyl Thiopyrophosphate.

Quantitative Data on Cholinesterase Inhibition

CompoundTarget EnzymeEffect
Sulfotep (Tetraethyl dithiopyrophosphate)Acetylcholinesterase (AChE)Potent Inhibitor

Note: The primary literature does not provide specific IC50 values for sulfotep, but it is widely characterized as a potent cholinesterase inhibitor.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of a compound like tetramethyl thiopyrophosphate on acetylcholinesterase activity.

Experiment: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency of tetramethyl thiopyrophosphate on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (Tetramethyl thiopyrophosphate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the tetramethyl thiopyrophosphate stock solution.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer, DTNB, and the solvent used for the test compound.

    • Control (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent.

    • Test Wells: Add phosphate buffer, AChE solution, DTNB, and the various dilutions of tetramethyl thiopyrophosphate.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate: - Blank - Control - Test Compound Dilutions Start->Setup Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Setup->Preincubation Initiate Add Substrate (ATCI) to all wells Preincubation->Initiate Measure Measure Absorbance at 412 nm (Kinetic Reading) Initiate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve Measure->Analyze Result Determine IC50 Value Analyze->Result

Figure 2. Workflow for the Acetylcholinesterase Inhibition Assay.

Other Potential Biochemical Pathways

While the primary and most well-documented effect of organothiophosphates like tetramethyl thiopyrophosphate is the inhibition of acetylcholinesterase, it is plausible that other serine hydrolases could also be targets due to the similar mechanism of covalent modification of a serine residue in the active site. However, the high potency and rapid onset of cholinergic toxicity suggest that AChE is the principal target responsible for the acute toxic effects. Further research would be required to investigate potential off-target effects on other biochemical pathways.

Conclusion

Tetramethyl thiopyrophosphate, a close analog of the known pesticide sulfotep, is a potent inhibitor of acetylcholinesterase. This action disrupts the normal functioning of the cholinergic signaling pathway, leading to an accumulation of acetylcholine and subsequent neurotoxicity. The in-depth understanding of this mechanism, supported by established experimental protocols, is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The provided technical information and visual aids serve as a comprehensive resource for investigating the biochemical impact of this and related organophosphate compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tetramethyl Thiopyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl thiopyrophosphate, also known by its common name sulfotep, is an organophosphate compound. Due to its potential toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. These application notes provide an overview of the primary analytical techniques and detailed protocols for the determination of tetramethyl thiopyrophosphate, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies primarily focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for the analysis of such compounds.

Analytical Methods Overview

The detection of tetramethyl thiopyrophosphate is predominantly achieved through chromatographic techniques coupled with mass spectrometry. This combination offers high selectivity and sensitivity, which are essential for analyzing complex samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like tetramethyl thiopyrophosphate. The compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. Subsequently, the mass spectrometer ionizes the separated molecules and fragments them, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. In this technique, the sample is dissolved in a liquid and separated on a chromatographic column before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis on specific fragment ions of the target analyte.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of organophosphate pesticides using chromatographic methods. While specific data for tetramethyl thiopyrophosphate is limited in publicly available literature, these values provide a general expectation for method performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 1 µg/L0.001 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.005 - 0.5 µg/L
Linearity (R²) > 0.99> 0.99
Recovery 70 - 120%80 - 120%
Relative Standard Deviation (RSD) < 15%< 15%

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction and concentration of organophosphate pesticides from water samples prior to chromatographic analysis.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Sample collection bottles

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of dichloromethane through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Pass 100 mL to 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained analytes with two 5 mL aliquots of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Concentration:

    • Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 25 °C/min to 150 °C

    • Ramp: 3 °C/min to 200 °C

    • Ramp: 8 °C/min to 280 °C, hold for 10 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-450) or Selected Ion Monitoring (SIM)

Mass Spectral Data for Tetramethyl Thiopyrophosphate (Sulfotep):

  • Molecular Weight: 322.32 g/mol [1]

  • Key Fragment Ions (m/z): The mass spectrum of sulfotep shows several characteristic fragment ions. Intense peaks can be observed at m/z 322 (molecular ion), 202, 97, and 266.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 5% B, hold for 1 minute

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and re-equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for sulfotep need to be optimized. A starting point could be monitoring the protonated molecule [M+H]⁺ as the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample SPE Solid Phase Extraction (SPE) Sample->SPE Loading Eluate Concentrated Eluate SPE->Eluate Elution & Concentration GCMS GC-MS Analysis Eluate->GCMS LCMSMS LC-MS/MS Analysis Eluate->LCMSMS Identification Identification (Mass Spectrum) GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification

Figure 1. General experimental workflow for the analysis of tetramethyl thiopyrophosphate.

gcms_workflow Sample_Injection Sample Injection GC_Separation Gas Chromatographic Separation Sample_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Mass Spectrum) Detection->Data_Acquisition

Figure 2. Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

lcmsms_workflow Sample_Injection Sample Injection LC_Separation Liquid Chromatographic Separation Sample_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Analysis Product Ion Analysis (Q3) Fragmentation->Product_Ion_Analysis Detection Detection Product_Ion_Analysis->Detection Data_Acquisition Data Acquisition (MRM) Detection->Data_Acquisition

Figure 3. Workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by tetramethyl thiopyrophosphate is not extensively detailed in readily available scientific literature. However, as an organophosphate, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE).

ache_inhibition_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE TTP Tetramethyl Thiopyrophosphate TTP->AChE Inhibits Cholinergic_Receptors Cholinergic Receptors ACh_Accumulation->Cholinergic_Receptors Overstimulates Toxic_Effects Toxic Effects Cholinergic_Receptors->Toxic_Effects

Figure 4. Acetylcholinesterase inhibition by tetramethyl thiopyrophosphate.

The inhibition of AChE by tetramethyl thiopyrophosphate leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to a range of toxic effects on the nervous system and other organs.

References

Application Note: Quantification of Tetramethyl Thiopyrophosphate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

AN-TMTP-2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethyl thiopyrophosphate (TMTP) is an organophosphate compound of interest in various fields, including toxicology and drug development, due to its potential biological activities. Accurate quantification of TMTP in complex matrices such as biological fluids (plasma, urine), and environmental samples is crucial for understanding its pharmacokinetics, metabolism, and environmental fate. This application note provides detailed protocols for the quantification of TMTP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of direct analytical methods for TMTP, the following protocols are proposed based on established methods for structurally related organophosphorus and pyrophosphate compounds. It is imperative that these methods are validated using a certified standard of tetramethyl thiopyrophosphate before implementation.

Principle of Methods

Two primary analytical approaches are presented for the quantification of TMTP:

  • LC-MS/MS: This method is suitable for the analysis of polar and thermally labile compounds. TMTP, being a pyrophosphate, is expected to be amenable to LC separation with high sensitivity and specificity provided by tandem mass spectrometry. Electrospray ionization (ESI) in negative ion mode is proposed, as it is effective for the ionization of phosphate-containing molecules.

  • GC-MS: This technique is well-suited for volatile and thermally stable compounds. Given that related, smaller organophosphates are routinely analyzed by GC-MS, this method may also be applicable to TMTP, potentially after derivatization, although a direct injection approach is first considered. Electron ionization (EI) would likely produce a characteristic fragmentation pattern for quantification.

Sample Preparation

The choice of sample preparation method depends on the matrix and the required level of sensitivity. The following are general protocols that should be optimized for specific applications.

Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

This method is a robust technique for the extraction of moderately polar compounds from aqueous matrices.

Protocol:

  • To 1 mL of the biological fluid sample, add an internal standard (IS) (e.g., a deuterated analog of TMTP or a structurally similar organophosphate not present in the sample).

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 2-5) with another 3 mL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Solid-Phase Extraction (SPE) for Environmental Water Samples

SPE is an effective technique for the cleanup and concentration of analytes from complex aqueous samples.

Protocol:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample (acidified to pH 6-7) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for analysis.

Workflow for Sample Preparation

cluster_0 Sample Preparation sample Complex Matrix (e.g., Plasma, Water) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Figure 1: General workflow for the preparation of complex matrix samples for TMTP analysis.

LC-MS/MS Analysis Protocol (Proposed)

Instrumentation:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flows: To be optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Postulated MRM Transitions for TMTP:

The exact mass of Tetramethyl Thiopyrophosphate (C4H12O6P2S) is approximately 250.00 g/mol . The following are postulated precursor and product ions for MS/MS detection. These must be confirmed by infusion of a pure standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
TMTP[M-H]⁻ 249.0125.0 (putative [CH3O)2PO2]⁻)94.9 (putative [(CH3O)PSOH]⁻)To be optimized
Internal Standard----

LC-MS/MS Analytical Workflow

cluster_1 LC-MS/MS Analysis sample_inj Sample Injection lc_sep UHPLC Separation (C18 Column) sample_inj->lc_sep esi_ion ESI Source (Negative Mode) lc_sep->esi_ion quad1 Q1: Precursor Ion Selection esi_ion->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_proc Data Processing & Quantification detector->data_proc

Figure 2: Workflow for the LC-MS/MS analysis of TMTP.

GC-MS Analysis Protocol (Proposed)

Instrumentation:

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole.

Postulated Ions for SIM/MRM:

The fragmentation of TMTP under EI is likely to produce several characteristic ions. The following are postulated based on the structure and known fragmentation of similar compounds. These must be confirmed with a pure standard.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMTPTo be determined (likely a high mass fragment)To be determinedTo be determined
Internal Standard---

GC-MS Analytical Workflow

cluster_2 GC-MS Analysis sample_inj_gc Sample Injection gc_sep GC Separation (Capillary Column) sample_inj_gc->gc_sep ei_ion EI Source (70 eV) gc_sep->ei_ion mass_analyzer Mass Analyzer (SIM or MRM) ei_ion->mass_analyzer detector_gc Detector mass_analyzer->detector_gc data_proc_gc Data Processing & Quantification detector_gc->data_proc_gc

Figure 3: Workflow for the GC-MS analysis of TMTP.

Data Presentation and Method Performance (Illustrative)

The following table summarizes the expected performance characteristics of the proposed methods, based on data from the analysis of related organophosphate compounds. Actual performance must be determined during method validation.

ParameterLC-MS/MS (Expected)GC-MS (Expected)
Linear Range 0.1 - 100 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) < 0.1 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%

Conclusion

This application note provides detailed, albeit proposed, protocols for the quantification of tetramethyl thiopyrophosphate in complex matrices using LC-MS/MS and GC-MS. The LC-MS/MS method is anticipated to offer higher sensitivity and is suitable for a broader range of matrices, while GC-MS provides a robust alternative. Both methods require careful sample preparation to minimize matrix effects. It is critical to emphasize that these protocols serve as a starting point and must be thoroughly validated with a certified reference standard of TMTP to ensure accurate and reliable quantification.

Application Notes and Protocols: Using Tetramethyl Thiopyrophosphate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl thiopyrophosphate (TMTPP) is an organophosphate compound that acts as a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process crucial for terminating nerve impulses at cholinergic synapses. The inhibition of AChE by organophosphates like TMTPP leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission. This property makes TMTPP and similar compounds relevant in the fields of toxicology, pharmacology, and drug development, particularly in the study of neurodegenerative diseases where cholinergic pathways are implicated.

These application notes provide a comprehensive guide to utilizing TMTPP in enzyme inhibition assays, focusing on the widely used colorimetric method developed by Ellman. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological and experimental processes are included to facilitate robust and reproducible research.

Data Presentation

InhibitorTarget EnzymeIC50 (nM)Assay ConditionsReference
Tetramethyl Thiopyrophosphate (TMTPP) Acetylcholinesterase (AChE)Data not availablee.g., 0.1 M Phosphate Buffer, pH 8.0, 25°C-
ParaoxonHuman Recombinant AChE~100Varies by study[1]
Chlorpyrifos-oxonHuman Recombinant AChE~10Varies by study[1]
Donepezil (Reference Drug)Electric Eel AChE2.5Varies by study[2]

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source, pH, temperature). It is crucial to report these details alongside any experimentally determined values.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

Organophosphates exert their effects by disrupting the normal signaling process at cholinergic synapses. The following diagram illustrates the key events in cholinergic neurotransmission and the mechanism of AChE inhibition by TMTPP.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Inhibition by TMTPP pre_axon Axon Terminal vesicles Synaptic Vesicles (containing Acetylcholine) ACh Acetylcholine (ACh) pre_axon->ACh 1. Action Potential triggers ACh release AChE Acetylcholinesterase (AChE) ACh->AChE 4. ACh degradation receptors Acetylcholine Receptors ACh->receptors 2. ACh binds to receptors AChE->pre_axon 5. Choline reuptake post_neuron Postsynaptic Membrane receptors->post_neuron 3. Signal Transduction in Postsynaptic Neuron TMTPP TMTPP TMTPP->AChE Inhibits experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, TMTPP) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Test wells) prep_reagents->setup_plate add_inhibitor Add TMTPP dilutions to test wells and solvent to control wells setup_plate->add_inhibitor add_enzyme Add AChE to all wells add_inhibitor->add_enzyme preincubate Pre-incubate at room temperature add_enzyme->preincubate add_dtnb Add DTNB to all wells preincubate->add_dtnb start_reaction Start reaction by adding ATCI add_dtnb->start_reaction measure_absorbance Measure absorbance at 412 nm (kinetic or endpoint) start_reaction->measure_absorbance analyze_data Analyze Data (Calculate % inhibition, determine IC50) measure_absorbance->analyze_data end End analyze_data->end

References

Application of Tetramethyl Thiopyrophosphate in Pesticide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data on tetramethyl thiopyrophosphate is limited in publicly available literature. The following application notes and protocols are substantially based on data from its close structural analogue, sulfotep (tetraethyl dithiopyrophosphate) . Researchers should use this information as a guideline and validate all methods for the specific compound of interest.

Introduction

Tetramethyl thiopyrophosphate is an organophosphate compound with potential applications in pesticide research. Like other organothiophosphates, its biological activity is primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3][4] This document provides an overview of its potential applications, mechanism of action, and detailed protocols for its synthesis, analysis, and evaluation of its biological activity.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for tetramethyl thiopyrophosphate is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] In a healthy nervous system, the neurotransmitter acetylcholine is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes acetylcholine to terminate the signal.

Organophosphates like tetramethyl thiopyrophosphate act as irreversible inhibitors of AChE. The phosphorus atom of the pesticide covalently binds to the serine hydroxyl group in the active site of the AChE enzyme. This phosphorylation results in a stable, inactive enzyme. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in hypercholinergic effects, paralysis, and ultimately death of the insect.[1][3][4]

Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inactive Inactive (Phosphorylated) AChE AChE_active->AChE_inactive Inhibition TMT Tetramethyl Thiopyrophosphate TMT->AChE_inactive Nerve_Impulse Continuous Nerve Impulse AChE_inactive->Nerve_Impulse leads to accumulation of ACh

Caption: Mechanism of acetylcholinesterase inhibition by tetramethyl thiopyrophosphate.

Synthesis

A general method for the synthesis of tetraalkyl thiopyrophosphates has been reported. The synthesis of tetramethyl thiopyrophosphate would likely follow a similar procedure. A potential synthetic route involves the reaction of a dimethyl thiophosphoric acid derivative with a suitable coupling agent.

Note: The following is a generalized protocol and should be optimized for the specific synthesis of tetramethyl thiopyrophosphate.

Experimental Protocol: Synthesis of Tetramethyl Thiopyrophosphate (General Procedure)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a suitable dimethyl thiophosphoric acid precursor in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Coupling Agent: Cool the solution to 0°C in an ice bath. Slowly add a coupling agent (e.g., dicyclohexylcarbodiimide) dissolved in the same anhydrous solvent via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Workup:

    • Filter the reaction mixture to remove any precipitated by-products.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo to yield the crude product.

  • Purification: Purify the crude tetramethyl thiopyrophosphate by vacuum distillation or column chromatography on silica gel.

Insecticidal Activity and Toxicity

Table 1: Acute Toxicity of Sulfotep (Analogue to Tetramethyl Thiopyrophosphate)

SpeciesRoute of AdministrationLD50 ValueReference
RatOral5 mg/kg--INVALID-LINK--
RatDermal25 mg/kg--INVALID-LINK--
MouseOral25 mg/kg--INVALID-LINK--

Table 2: Ecotoxicity of Sulfotep (Analogue to Tetramethyl Thiopyrophosphate)

OrganismTestLC50/EC50 ValueExposure TimeReference
Fish (Rainbow Trout)LC500.03 mg/L96 hours--INVALID-LINK--
Aquatic Invertebrate (Daphnia magna)EC500.00018 mg/L48 hours--INVALID-LINK--

Analytical Methods

The analysis of tetramethyl thiopyrophosphate can be achieved using gas chromatography (GC) coupled with a selective detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The following protocol is adapted from validated methods for the analysis of the related compound, sulfotep.

Experimental Protocol: GC-FID Analysis of Tetramethyl Thiopyrophosphate
  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/minute to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.

    • Injection Volume: 1 µL (splitless mode).

  • Standard and Sample Preparation:

    • Prepare a stock solution of tetramethyl thiopyrophosphate (1000 µg/mL) in a suitable solvent such as acetone or ethyl acetate.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For formulated products, accurately weigh a sample and dissolve it in the chosen solvent to a known volume.

  • Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the concentration of tetramethyl thiopyrophosphate from the calibration curve.

Analytical_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: General workflow for the analytical determination of tetramethyl thiopyrophosphate.

Acetylcholinesterase Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of tetramethyl thiopyrophosphate against acetylcholinesterase. The method is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, to produce a colored product that can be measured spectrophotometrically.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

    • Acetylthiocholine iodide (ATCI).

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • 96-well microplate.

    • Microplate reader.

    • Test compound (tetramethyl thiopyrophosphate) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution (0.3 mM in phosphate buffer).

    • Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM in phosphate buffer).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Logical_Relationship TMT Tetramethyl Thiopyrophosphate MoA Mechanism of Action: AChE Inhibition TMT->MoA exhibits Protocols Experimental Protocols TMT->Protocols are required for study Activity Insecticidal Activity MoA->Activity results in Toxicity Toxicity (Mammalian & Eco) MoA->Toxicity results in Synthesis Synthesis Protocols->Synthesis Analysis Analysis (GC) Protocols->Analysis Assay Inhibition Assay Protocols->Assay

Caption: Logical relationship of the presented data for tetramethyl thiopyrophosphate research.

References

"handling and safety procedures for thiopyrophosphoric acid, tetramethyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Thiopyrophosphoric acid, tetramethyl ester is an organophosphate compound. Organophosphates are a class of chemicals known for their potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] This property makes them effective as pesticides but also poses significant health risks to humans and other animals.[1][2] Understanding the handling and safety procedures for this compound is crucial for the safety of laboratory personnel and the integrity of research outcomes. These application notes provide a summary of the known data, detailed handling protocols, and emergency procedures.

Physical and Chemical Properties

Due to the limited availability of specific data for this compound, the following table includes data for the closely related compound Sulfotep (Tetraethyl dithiopyrophosphate) as a surrogate for estimation purposes.

PropertyValue (for Sulfotep)Reference
Appearance Pale yellow mobile oil with a garlic-like odor.[3][4]
Molecular Formula C4H12O5P2S2
Molecular Weight 266.21 g/mol
Boiling Point 133-139 °C at 2 mmHg[5]
Vapor Pressure 0.00022 hPa at 20 °C[6]
Solubility in Water 30 mg/L at 20 °C[5]
InChI Key XKBNJDRCYDBEAH-UHFFFAOYSA-N

Health Hazard Information

Organophosphates like this compound are highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[1][7] The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[2] This overstimulation of cholinergic receptors results in a range of symptoms known as a "cholinergic crisis."

Acute Effects of Exposure:

  • Muscarinic Effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, sweating, blurred vision (due to miosis), and bronchoconstriction.

  • Nicotinic Effects: Muscle fasciculations, cramping, weakness, and paralysis (including respiratory muscles).

  • Central Nervous System Effects: Headache, dizziness, confusion, seizures, and coma.[1][3][4]

Chronic Effects of Exposure: Prolonged or repeated exposure to organophosphates may lead to neurological and neuropsychological effects.

Toxicity Data (Surrogate Data from Related Compounds)

The following table summarizes acute toxicity data for Sulfotep and Malathion. This data should be considered indicative of the high toxicity of this compound.

CompoundRouteSpeciesLD50 / LC50Reference
Sulfotep OralRat5 mg/kg[6]
DermalRat20 mg/kg[6]
InhalationRat38 mg/L (4 h)[6]
Malathion OralRat290 mg/kg[8]
DermalRabbit4100 mg/kg[8]
InhalationRat>5.2 mg/L (4 h)[9]

Handling and Safety Procedures

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, viton). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A chemical-resistant lab coat or apron should be worn.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Store separately from food and drink.

  • The storage area should be secured and accessible only to authorized personnel.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated using a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a water rinse).

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Emergency Procedures

Spill Response

A chemical spill of this compound should be treated as a serious incident.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate the immediate area start->evacuate alert Alert supervisor and safety officer evacuate->alert ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with a suitable agent (if applicable and safe to do so) contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleaned Up dispose->end Cholinergic_Signaling_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor 1 AChE Acetylcholinesterase (AChE) Degrades ACh ACh_receptor->AChE 2 Termination Signal Terminated AChE->Termination 3 OP_inhibitor Thiopyrophosphoric acid, tetramethyl ester (OP) AChE_inhibited AChE is Inhibited OP_inhibitor->AChE_inhibited ACh_accumulation ACh Accumulates in Synapse AChE_inhibited->ACh_accumulation Degradation Blocked Overstimulation Continuous Receptor Stimulation (Cholinergic Crisis) ACh_accumulation->Overstimulation ACh_release_inhibited Acetylcholine (ACh) Released ACh_receptor_inhibited ACh Binds to Postsynaptic Receptor ACh_release_inhibited->ACh_receptor_inhibited ACh_receptor_inhibited->ACh_accumulation

References

Experimental Design for In Vivo Studies with Tetramethyl Thiopyrophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Important Assumptions

Due to the limited availability of specific toxicological and pharmacokinetic data for tetramethyl thiopyrophosphate (TMTPP), the following application notes and protocols are based on the assumption that TMTPP acts as a typical organophosphate acetylcholinesterase (AChE) inhibitor. The proposed experimental designs, particularly the initial dosage selections, are extrapolations from related compounds and must be approached with extreme caution. A thorough literature review and consultation with a toxicologist are strongly recommended before commencing any in vivo studies. The primary goals of the initial studies should be to determine the toxicity profile and to establish a safe and effective dose range.

Introduction and Assumed Mechanism of Action

Tetramethyl thiopyrophosphate (TMTPP) is an organophosphate compound. Organophosphates are a class of chemicals known for their potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[3] Inhibition of AChE by organophosphates leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems.[2][4] This overstimulation is responsible for the characteristic signs of organophosphate toxicity.[1][4]

The proposed primary mechanism of action for TMTPP is the irreversible phosphorylation of the serine hydroxyl group at the active site of AChE. This covalent modification inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent cholinergic crisis.

Assumed Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the presumed effect of TMTPP at a cholinergic synapse.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pre_Neuron Action Potential Vesicle Synaptic Vesicle (contains Acetylcholine) Pre_Neuron->Vesicle Ca2+ influx ACh ACh Vesicle->ACh Exocytosis AChE AChE ACh->AChE Hydrolysis Receptor Acetylcholine Receptor (Muscarinic/Nicotinic) ACh->Receptor Inactivated_AChE Inactivated AChE TMTPP TMTPP TMTPP->AChE Inhibition Post_Signal Postsynaptic Signal Receptor->Post_Signal Binding

Caption: Assumed mechanism of TMTPP at a cholinergic synapse.

Preliminary In Vivo Study: Dose-Range Finding

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify sublethal doses of TMTPP that produce observable cholinergic signs in a rodent model. This is a critical first step to ensure animal welfare and to select appropriate doses for definitive studies.[5][6]

Experimental Protocol: Dose-Range Finding Study
  • Animal Model: Male and female Swiss Webster mice (8-10 weeks old). A rodent model is appropriate for initial toxicity screening of organophosphates.

  • Housing: Standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Test Compound: Tetramethyl thiopyrophosphate (TMTPP). The purity and stability of the compound should be verified analytically.

  • Vehicle: A suitable vehicle for administration (e.g., corn oil, saline with a low percentage of a solubilizing agent like Tween 80). The vehicle should be tested alone as a control.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.). The choice should be based on the physicochemical properties of TMTPP and the intended route of human exposure, if known.

  • Experimental Groups: A minimum of 5 dose groups plus a vehicle control group. Due to the lack of data, a wide range of doses should be tested, starting at a very low dose. A suggested starting range, based on structurally related compounds, could be 0.1, 1, 10, 50, and 100 mg/kg. Dose escalation should proceed with caution.

  • Number of Animals: 3-5 animals per sex per group.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Record baseline body weights.

    • Administer a single dose of TMTPP or vehicle.

    • Observe animals continuously for the first 4 hours post-dosing, then at 8, 12, and 24 hours, and daily thereafter for 14 days.

  • Endpoints to Monitor:

    • Mortality: Record the time of death for any fatalities.

    • Clinical Signs of Toxicity: Observe for signs of cholinergic overstimulation using a scoring system (see Table 2).[1][4][7]

    • Body Weight: Measure daily for the first week and then weekly.

    • Food and Water Consumption: Monitor daily for the first week.

Data Presentation: Dose-Range Finding Study

Table 1: Experimental Groups for Dose-Range Finding Study

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (Male/Female)
1Vehicle Control0i.p. or p.o.5/5
2TMTPP0.1i.p. or p.o.3/3
3TMTPP1i.p. or p.o.3/3
4TMTPP10i.p. or p.o.3/3
5TMTPP50i.p. or p.o.3/3
6TMTPP100i.p. or p.o.3/3

Table 2: Clinical Scoring of Cholinergic Signs

ScoreClinical SignDescription
0NormalNo observable signs.
1MildSalivation, lacrimation, mild tremors.
2ModeratePronounced salivation and lacrimation, muscle fasciculations, diarrhea.[4]
3SevereWhole-body tremors, convulsions, respiratory distress, paralysis.[1][7]

Definitive In Vivo Study: Assessment of Toxicity and Acetylcholinesterase Inhibition

Objective: To characterize the dose-response relationship of TMTPP on acetylcholinesterase activity in blood and brain, and to correlate these biochemical changes with behavioral and physiological endpoints.

Experimental Workflow: Definitive In Vivo Study

Definitive_Study_Workflow start Animal Acclimatization (Swiss Webster Mice) dosing TMTPP Administration (Vehicle, Low, Mid, High Doses) start->dosing observation Behavioral and Physiological Monitoring (e.g., Rotarod, Open Field) dosing->observation sampling Blood and Tissue Collection (e.g., at 2, 24, 48 hours post-dose) observation->sampling biochemical Biochemical Assays (AChE Activity) sampling->biochemical data Data Analysis and Correlation biochemical->data

Caption: Workflow for the definitive in vivo study of TMTPP.

Experimental Protocol: Definitive In Vivo Study
  • Animal Model and Housing: As described in the dose-range finding study.

  • Experimental Groups: Based on the results of the dose-range finding study, select three doses (low, mid, high) that produce a range of sublethal effects, plus a vehicle control group.

  • Number of Animals: 8-10 animals per sex per group to allow for statistical power.

  • Procedure:

    • Administer a single dose of TMTPP or vehicle.

    • At predetermined time points (e.g., 2, 24, and 48 hours post-dosing), a subset of animals from each group will be subjected to behavioral testing followed by euthanasia and sample collection.

  • Endpoints to Monitor:

    • Behavioral Assessments:

      • Open Field Test: To assess general locomotor activity and anxiety-like behavior.[8]

      • Rotarod Test: To evaluate motor coordination and balance.[8][9]

      • Functional Observational Battery (FOB): A systematic assessment of autonomic, neuromuscular, and sensorimotor functions.

    • Physiological Assessments:

      • Body temperature.

      • Body weight.

    • Biochemical Assessments:

      • Acetylcholinesterase (AChE) Activity: Measured in red blood cells (RBC) and brain tissue (e.g., cortex, hippocampus, striatum).[10] RBC AChE is a good surrogate for neuronal AChE activity.[10]

      • Optional: Measurement of TMTPP or its metabolites in blood and urine to assess pharmacokinetics.[11]

Protocol for Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

  • Sample Preparation:

    • Blood: Collect whole blood in heparinized tubes. Lyse red blood cells with saponin solution.

    • Brain Tissue: Homogenize brain regions in phosphate buffer. Centrifuge and use the supernatant.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Procedure:

    • In a 96-well plate, add sample (blood lysate or brain homogenate supernatant) and phosphate buffer.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate AChE activity as a percentage of the control group.

Data Presentation: Definitive In Vivo Study

Table 3: Dosing Regimen for Definitive Study

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (Male/Female)
1Vehicle Control0i.p. or p.o.10/10
2TMTPP (Low Dose)TBDi.p. or p.o.10/10
3TMTPP (Mid Dose)TBDi.p. or p.o.10/10
4TMTPP (High Dose)TBDi.p. or p.o.10/10
TBD: To be determined from the dose-range finding study.

Table 4: Summary of Expected Outcomes and Measurements

ParameterMeasurementExpected Outcome with Increasing TMTPP Dose
Behavioral
Open Field TestDistance traveled, time in centerDecreased locomotion, potential anxiety-like behavior.
Rotarod TestLatency to fallDecreased latency, indicating impaired motor coordination.[9]
Physiological
Body TemperatureRectal temperatureHypothermia
Body Weight% change from baselineWeight loss
Biochemical
RBC AChE Activity% of controlDose-dependent decrease.[10]
Brain AChE Activity% of controlDose-dependent decrease in various brain regions.

Conclusion

The provided application notes and protocols offer a framework for the initial in vivo investigation of tetramethyl thiopyrophosphate. Given the absence of specific data for this compound, a cautious and systematic approach, beginning with a thorough dose-range finding study, is imperative. The subsequent definitive studies should aim to establish a clear link between the biochemical effects (AChE inhibition) and the functional outcomes (behavioral and physiological changes). This comprehensive approach will provide a solid foundation for understanding the in vivo effects of TMTPP and for guiding future drug development and risk assessment efforts.

References

Application Notes and Protocols: Diisopropylfluorophosphate (DFP) as a Tool Compound in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific use of tetramethyl thiopyrophosphate (TMTP) as a tool compound in neurobiology is limited in the current scientific literature. Therefore, these application notes and protocols will focus on a well-characterized and widely used organophosphate, Diisopropylfluorophosphate (DFP), as a representative tool compound for studying organophosphate-induced neurotoxicity and acetylcholinesterase inhibition. The principles and protocols described herein are generally applicable to the study of other organophosphates.

Introduction

Diisopropylfluorophosphate (DFP) is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This property makes DFP a valuable tool compound in neurobiology for studying the consequences of cholinergic system overstimulation, mimicking the effects of nerve agents like sarin, and investigating the mechanisms of organophosphate-induced neurotoxicity.[1][2][3] Its use in both in vitro and in vivo models has significantly contributed to our understanding of neurodegenerative processes, neuroinflammation, and the development of potential therapeutic interventions for organophosphate poisoning.[1][4][5]

Mechanism of Action

The primary mechanism of action for DFP is the irreversible inhibition of AChE. DFP forms a stable covalent bond with the serine residue in the active site of AChE, rendering the enzyme non-functional.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic acetylcholine receptors.[1][4] This cholinergic crisis is the initial trigger for a cascade of downstream events, including excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death.[1][4][6]

DFP DFP AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Increased Binding Cholinergic_Crisis Cholinergic Crisis AChR->Cholinergic_Crisis Overstimulation Downstream Downstream Neurotoxic Events (Excitotoxicity, Neuroinflammation, Apoptosis) Cholinergic_Crisis->Downstream cluster_0 Pre-treatment cluster_1 DFP Administration cluster_2 Post-injection Pyridostigmine Pyridostigmine (0.1 mg/kg, i.m.) DFP DFP (4-9 mg/kg, s.c./i.p.) Pyridostigmine->DFP -30 min Atropine Atropine (2-20 mg/kg, i.m.) Atropine->DFP -10 min / +1 min PAM 2-PAM (25 mg/kg, i.m.) PAM->DFP +1 min Monitor Monitor Seizures (≥4h) DFP->Monitor Euthanize Euthanize at Timepoints Monitor->Euthanize Collect Tissue Collection Euthanize->Collect AChE AChE (in sample) ATCI Acetylthiocholine (ATCI) AChE->ATCI Hydrolysis Thiocholine Thiocholine ATCI->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reduction TNB TNB²⁻ (Yellow) DTNB->TNB Reader Measure Absorbance @ 412 nm TNB->Reader DFP DFP AChE_Inhibition AChE Inhibition DFP->AChE_Inhibition ACh_Accumulation ↑ Acetylcholine AChE_Inhibition->ACh_Accumulation Cholinergic_Hyperactivation Cholinergic Hyperactivation ACh_Accumulation->Cholinergic_Hyperactivation Glutamate_Release ↑ Glutamate Release Cholinergic_Hyperactivation->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx ROS_Production ↑ ROS Production (Oxidative Stress) Ca_Influx->ROS_Production Neuronal_Death Neuronal Cell Death Ca_Influx->Neuronal_Death Microglia_Activation Microglia Activation ROS_Production->Microglia_Activation Astrocyte_Activation Astrocyte Activation ROS_Production->Astrocyte_Activation ROS_Production->Neuronal_Death Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Microglia_Activation->Cytokine_Release Astrocyte_Activation->Cytokine_Release Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Neuroinflammation->Neuronal_Death

References

Application Notes and Protocols for the Synthesis of Radiolabeled Tetramethyl Thiopyrophosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled tetramethyl thiopyrophosphate, a valuable tracer for studying biological systems. The document outlines methods for preparing the non-radiolabeled compound, as well as its ³²P and ¹⁴C labeled analogues. Potential applications in enzyme inhibition and metabolic studies are also discussed.

Introduction

Tetramethyl thiopyrophosphate is an organothiophosphate compound of interest in various biological studies. Its radiolabeled forms, particularly with isotopes like Phosphorus-32 (³²P) and Carbon-14 (¹⁴C), serve as powerful tools for tracing its metabolic fate, quantifying its interaction with enzymes, and elucidating biochemical pathways. This document provides detailed methodologies for the synthesis, purification, and characterization of these radiolabeled tracers.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of non-radiolabeled and radiolabeled tetramethyl thiopyrophosphate. It is important to note that actual yields, specific activities, and purities may vary based on specific experimental conditions and the purity of reagents.

Table 1: Synthesis of Non-Radiolabeled Tetramethyl Thiopyrophosphate

ParameterExpected ValueMethod of Analysis
Chemical FormulaC₄H₁₂O₅P₂S₂Elemental Analysis
Molecular Weight266.22 g/mol Mass Spectrometry
Physical AppearanceColorless to pale yellow oilVisual Inspection
Chemical Purity>95%HPLC, NMR (¹H, ³¹P)
Typical Yield60-70%Gravimetric Analysis

Table 2: Synthesis of Radiolabeled Tetramethyl Thiopyrophosphate

Parameter[³²P]Tetramethyl Thiopyrophosphate[¹⁴C]Tetramethyl ThiopyrophosphateMethod of Analysis
RadioisotopePhosphorus-32Carbon-14-
Labeling PositionPhosphate backboneMethyl groupsDeduced from synthesis
Specific Activity10-100 mCi/mmol40-50 mCi/mmolLiquid Scintillation Counting
Radiochemical Purity>98%>98%Radio-TLC, Radio-HPLC
Typical Radiochemical Yield20-30%15-25%Radio-HPLC

Experimental Protocols

I. Synthesis of Non-Radiolabeled Tetramethyl Thiopyrophosphate

This protocol describes a plausible chemical synthesis based on established methods for preparing tetraalkyl thiopyrophosphates.

Materials:

  • Dimethyl phosphorodithioic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethyl phosphate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Activation of Dimethyl Phosphorodithioic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl phosphorodithioic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: To the reaction mixture, add dimethyl phosphate (1 equivalent) followed by anhydrous pyridine (1.2 equivalents) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 5% HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude tetramethyl thiopyrophosphate by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry.

II. Synthesis of [³²P]Tetramethyl Thiopyrophosphate

This protocol adapts the non-radiolabeled synthesis by incorporating a ³²P-labeled precursor.

CAUTION: All work with radioactive materials must be conducted in a designated radioisotope laboratory with appropriate shielding and safety precautions.

Materials:

  • Dimethyl phosphorodithioic acid

  • DCC

  • [³²P]Orthophosphoric acid (carrier-free)

  • Anhydrous methanol

  • Diazomethane (or trimethylsilyldiazomethane for a safer alternative)

  • Anhydrous DCM and pyridine

  • Radio-TLC plates and phosphor imager

  • HPLC with a radioactivity detector

Procedure:

  • Preparation of [³²P]Dimethyl Phosphate:

    • In a shielded vial, carefully react carrier-free [³²P]orthophosphoric acid with anhydrous methanol to form monomethyl phosphate.

    • Esterify the [³²P]monomethyl phosphate to [³²P]dimethyl phosphate using a freshly prepared and standardized solution of diazomethane in ether at 0°C. (Extreme caution is required when handling diazomethane as it is toxic and explosive).

  • Coupling Reaction: Follow the procedure for the non-radiolabeled synthesis (Section I, steps 1-5), substituting non-radiolabeled dimethyl phosphate with the prepared [³²P]dimethyl phosphate.

  • Purification and Analysis:

    • Purify the crude [³²P]tetramethyl thiopyrophosphate using radio-HPLC.

    • Determine the radiochemical purity using radio-TLC and a phosphor imager.

    • Quantify the radioactivity and calculate the specific activity using a calibrated liquid scintillation counter.

III. Synthesis of [¹⁴C]Tetramethyl Thiopyrophosphate

This protocol introduces the ¹⁴C label via a radiolabeled methylating agent.

CAUTION: Handle [¹⁴C]methyl iodide, a volatile and radioactive compound, in a well-ventilated fume hood within a designated radioisotope laboratory.

Materials:

  • Thiophosphoryl chloride (PSCl₃)

  • Sodium methoxide

  • [¹⁴C]Methyl iodide

  • Anhydrous methanol

  • Anhydrous solvents (ether, DCM)

  • Radio-TLC and Radio-HPLC systems

Procedure:

  • Preparation of [¹⁴C]Dimethyl Phosphorodithioic Acid Precursor:

    • React thiophosphoryl chloride with two equivalents of sodium methoxide in anhydrous methanol to form sodium O,O-dimethyl phosphorodithioate.

    • In a separate reaction, prepare a ¹⁴C-labeled sodium methoxide solution by reacting sodium metal with [¹⁴C]methanol.

    • Alternatively, and more directly, react thiophosphoryl chloride with sodium metal and then with [¹⁴C]methyl iodide to introduce the labeled methyl groups.

  • Formation of [¹⁴C]Tetramethyl Thiopyrophosphate: A plausible route involves the controlled oxidation and coupling of a ¹⁴C-labeled dimethyl thiophosphate precursor. For instance, reacting two equivalents of [¹⁴C]O,O-dimethyl hydrogen phosphorothioate with an oxidizing and coupling agent like iodine in the presence of a base.

  • Purification and Analysis:

    • Purify the resulting [¹⁴C]tetramethyl thiopyrophosphate by radio-HPLC.

    • Confirm radiochemical purity by radio-TLC.

    • Determine the specific activity by liquid scintillation counting.

Application Notes

Radiolabeled tetramethyl thiopyrophosphate is a versatile tracer for a variety of in vitro and in vivo studies.

  • Enzyme Inhibition Studies: As an organophosphate, tetramethyl thiopyrophosphate is expected to be an inhibitor of serine hydrolases, such as acetylcholinesterase. The radiolabeled compound can be used to:

    • Determine the stoichiometry of inhibitor binding to the enzyme.

    • Quantify the rate of enzyme inhibition and the stability of the enzyme-inhibitor complex.

    • Screen for novel enzyme inhibitors through competitive binding assays.

  • Metabolic Fate and Pharmacokinetic Studies: In the context of drug development and toxicology, understanding the metabolic fate of organothiophosphates is crucial. [¹⁴C]- or [³²P]-labeled tetramethyl thiopyrophosphate can be used to:

    • Trace the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.[1]

    • Identify and quantify metabolites in various tissues and excreta.

    • Investigate the bioactivation of the thiono sulfur to the more toxic oxon form by cytochrome P450 enzymes.[2]

  • Tracer in Cellular Signaling: While less common for this specific molecule, radiolabeled pyrophosphates can sometimes be used to study pyrophosphorylation events in cells, although this is more established for inositol pyrophosphates.

Visualizations

Synthesis Workflows

non_radiolabeled_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Dimethyl\nphosphorodithioic acid Dimethyl phosphorodithioic acid Activation Activation (DCM, 0°C) Dimethyl\nphosphorodithioic acid->Activation DCC DCC DCC->Activation Dimethyl\nphosphate Dimethyl phosphate Coupling Coupling (Pyridine, RT) Dimethyl\nphosphate->Coupling Activation->Coupling Activated intermediate Crude Crude Product Coupling->Crude Reaction Mixture Purified Purified Tetramethyl thiopyrophosphate Crude->Purified Silica Gel Chromatography

Caption: Workflow for the synthesis of non-radiolabeled tetramethyl thiopyrophosphate.

p32_radiolabeled_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification P32_ortho [³²P]Orthophosphoric acid Esterification Esterification P32_ortho->Esterification Methanol Methanol Methanol->Esterification Diazomethane Diazomethane Diazomethane->Esterification DM_dithioic Dimethyl phosphorodithioic acid Coupling Coupling with DCC DM_dithioic->Coupling P32_DM_phosphate [³²P]Dimethyl phosphate Esterification->P32_DM_phosphate P32_DM_phosphate->Coupling Crude_P32 Crude [³²P]Product Coupling->Crude_P32 Purified_P32 Purified [³²P]Tetramethyl thiopyrophosphate Crude_P32->Purified_P32 Radio-HPLC

Caption: Workflow for the synthesis of [³²P]tetramethyl thiopyrophosphate.

c14_radiolabeled_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification PSCl3 PSCl₃ Precursor_synth Synthesis of [¹⁴C]Dimethyl thiophosphate precursor PSCl3->Precursor_synth C14_MeI [¹⁴C]Methyl iodide C14_MeI->Precursor_synth Na_MeO Sodium methoxide Na_MeO->Precursor_synth Coupling_ox Oxidative Coupling Precursor_synth->Coupling_ox Crude_C14 Crude [¹⁴C]Product Coupling_ox->Crude_C14 Purified_C14 Purified [¹⁴C]Tetramethyl thiopyrophosphate Crude_C14->Purified_C14 Radio-HPLC

Caption: Workflow for the synthesis of [¹⁴C]tetramethyl thiopyrophosphate.

Application Example: Enzyme Inhibition Tracer Study

enzyme_inhibition_pathway Enzyme Active Enzyme (e.g., Serine Hydrolase) Inhibited_Complex Radiolabeled Inhibited Enzyme Complex Enzyme->Inhibited_Complex Radiotracer [³²P]Tetramethyl thiopyrophosphate (Inhibitor) Radiotracer->Inhibited_Complex Separation Separation of Free vs. Bound Radiotracer (e.g., Gel Filtration, SDS-PAGE) Inhibited_Complex->Separation Quantification Quantification of Radioactivity in Enzyme Fraction Separation->Quantification Bound Fraction

Caption: Use of radiolabeled tetramethyl thiopyrophosphate in an enzyme inhibition study.

References

Application Notes and Protocols for Utilizing Tetramethyl Thiopyrophosphate in Insecticide Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of insecticide resistance is a critical challenge in agriculture and public health. Understanding the mechanisms of resistance and developing models to study them are essential for creating effective and sustainable pest management strategies. Organophosphate insecticides, a major class of neurotoxic agents, have been extensively used for decades, leading to widespread resistance in various insect species. Tetramethyl thiopyrophosphate, as an organophosphate, serves as a valuable tool for researchers studying these resistance mechanisms.

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1] Resistance to organophosphates can arise through several mechanisms, including mutations in the AChE gene that reduce the binding affinity of the insecticide, and increased metabolic detoxification of the insecticide by enzymes such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.

Data Presentation

The following tables provide examples of quantitative data that should be generated when developing an insecticide resistance model. The data presented here is for fenitrothion against the house fly (Musca domestica) and serves as a template for recording data for tetramethyl thiopyrophosphate.

Table 1: Lethal Concentration (LC50) and Resistance Ratios for Fenitrothion in Musca domestica

StrainLC50 (µ g/fly )95% Confidence IntervalResistance Ratio (RR)
Susceptible (Lab)0.0250.021 - 0.0291.0
Resistant (Field)0.750.68 - 0.8330.0

Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Table 2: Acetylcholinesterase (AChE) Inhibition (IC50) by Fenitrothion-oxon in Musca domestica

StrainIC50 (M)95% Confidence IntervalResistance Ratio (RR)
Susceptible (Lab)1.5 x 10⁻⁸1.2 x 10⁻⁸ - 1.9 x 10⁻⁸1.0
Resistant (Field)4.5 x 10⁻⁷3.9 x 10⁻⁷ - 5.2 x 10⁻⁷30.0

Note: Organophosphates are often activated to their oxon form to be potent AChE inhibitors. Resistance Ratio (RR) is calculated as the IC50 of the resistant strain divided by the IC50 of the susceptible strain.

Experimental Protocols

Protocol for Insect Rearing and Establishment of Resistant Strains

Objective: To establish and maintain both susceptible and resistant insect colonies for comparative studies.

Materials:

  • Insect rearing cages

  • Appropriate diet for the target insect species

  • Tetramethyl thiopyrophosphate (technical grade)

  • Solvent (e.g., acetone)

  • Glass vials or petri dishes

  • Micropipettes

Procedure:

  • Establish a susceptible colony: Obtain a known susceptible strain of the target insect species from a reputable supplier or establish a colony from field-collected individuals that have not been exposed to insecticides for multiple generations.

  • Rearing conditions: Maintain the insect colonies under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Selection for resistance:

    • Prepare a stock solution of tetramethyl thiopyrophosphate in a suitable solvent.

    • Determine the baseline susceptibility of the starting colony by performing a dose-response bioassay (see Protocol 2).

    • Select for resistance by exposing a large population of adult insects to a concentration of tetramethyl thiopyrophosphate that results in 50-70% mortality.

    • The survivors are then used to propagate the next generation.

    • Repeat the selection process for multiple generations, gradually increasing the concentration of the insecticide as resistance develops.

    • Monitor the level of resistance in each generation by performing dose-response bioassays.

Protocol for Insecticide Bioassay (Adult Vial Test)

Objective: To determine the dose-response relationship of an insecticide against a target insect population and to calculate the lethal concentration (e.g., LC50).

Materials:

  • Glass scintillation vials (20 ml)

  • Technical grade tetramethyl thiopyrophosphate

  • Acetone (analytical grade)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Adult insects (3-5 days old)

  • Aspirator

Procedure:

  • Preparation of insecticide solutions:

    • Prepare a stock solution of tetramethyl thiopyrophosphate in acetone.

    • From the stock solution, prepare a series of dilutions to create a range of at least five concentrations that will result in mortality between 10% and 90%.

    • A control solution of acetone alone should also be prepared.

  • Coating of vials:

    • Pipette 1 ml of each insecticide dilution (and the acetone control) into separate glass vials.

    • Roll and rotate the vials to ensure an even coating of the inner surface.

    • Leave the vials in a fume hood for at least 2-3 hours to allow the acetone to evaporate completely.

  • Insect exposure:

    • Using an aspirator, carefully introduce 10-20 adult insects into each vial.

    • Cover the vials with a fine mesh or perforated cap to allow for air circulation.

  • Observation and data collection:

    • Record the number of dead or moribund insects at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Mortality in the control group should be less than 10%. If it is higher, the experiment should be repeated.

  • Data analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence intervals.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro inhibition of AChE by the activated form of tetramethyl thiopyrophosphate (tetramethyl thiopyrophosphate-oxon) and to determine the IC50 value.

Materials:

  • Insect heads (from susceptible and resistant strains)

  • Phosphate buffer (pH 7.4)

  • Detergent (e.g., Triton X-100)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tetramethyl thiopyrophosphate-oxon (or a method for in situ activation)

  • Microplate reader

  • 96-well microplates

  • Homogenizer

Procedure:

  • Enzyme preparation:

    • Homogenize a known number of insect heads in cold phosphate buffer containing a detergent.

    • Centrifuge the homogenate at 4°C to pellet the cellular debris.

    • The supernatant, containing the AChE, is used as the enzyme source.

  • Inhibition assay:

    • In a 96-well microplate, add the enzyme preparation to a series of wells containing different concentrations of the inhibitor (tetramethyl thiopyrophosphate-oxon).

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes).

  • Enzyme activity measurement:

    • Initiate the reaction by adding the substrate (ATChI) and the chromogenic reagent (DTNB) to all wells.

    • The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the change in absorbance over time at 412 nm using a microplate reader.

  • Data analysis:

    • Calculate the percentage of AChE inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChR Acetylcholine Receptor (postsynaptic neuron) ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Signal Signal Transmission AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE OP Tetramethyl Thiopyrophosphate OP->AChE Inhibits

Caption: Signaling pathway at a cholinergic synapse and its inhibition by an organophosphate insecticide.

Experimental_Workflow cluster_resistance Resistance Model Development start Susceptible Insect Colony selection Selection with Tetramethyl Thiopyrophosphate start->selection resistant_colony Resistant Insect Colony selection->resistant_colony bioassay Bioassay (LC50 Determination) resistant_colony->bioassay biochem_assay Biochemical Assay (AChE Inhibition - IC50) resistant_colony->biochem_assay data_analysis Data Analysis & Resistance Ratio Calculation bioassay->data_analysis biochem_assay->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Tetramethyl Thiopyrophosphate (TMTPP) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of tetramethyl thiopyrophosphate (TMTPP) solutions. The information provided is based on general principles of organothiophosphate and pyrophosphate chemistry due to the limited availability of specific stability data for TMTPP.

Troubleshooting Guide

Users may encounter several issues during the storage and use of TMTPP solutions. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Action
Precipitation or Cloudiness in Solution 1. Low Temperature: The compound may be precipitating out of solution at lower storage temperatures. 2. Solvent Evaporation: The concentration of the solution may have increased due to solvent evaporation. 3. Degradation: The precipitate could be a degradation product.1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. Ensure vials are tightly sealed. If evaporation is suspected, the solution should be discarded as the concentration is no longer accurate. 3. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded.
Loss of Biological Activity or Inconsistent Experimental Results 1. Hydrolysis: TMTPP is susceptible to hydrolysis, which can be accelerated by inappropriate pH or the presence of water. 2. Thermal Degradation: Exposure to high temperatures can cause the compound to break down. 3. Photodegradation: Exposure to light, especially UV light, can lead to degradation.1. Prepare solutions in anhydrous aprotic solvents. Avoid aqueous solutions for long-term storage. If an aqueous buffer is required for an experiment, prepare the solution fresh. Ensure the pH of any aqueous medium is kept neutral (around pH 6-7) and for the shortest duration possible. 2. Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Store solutions in amber vials or wrap vials in aluminum foil to protect from light.
Discoloration of the Solution 1. Oxidation or Degradation: A change in color can indicate a chemical change in the compound.1. Discontinue use of the solution, as the discoloration suggests the presence of impurities or degradation products. Prepare a fresh solution.

Logical Troubleshooting Flow for Inconsistent Results

troubleshooting_flow start Inconsistent Experimental Results with TMTPP check_solution Is the TMTPP solution clear and colorless? start->check_solution precipitate Action: Gently warm and agitate. Does it redissolve? check_solution->precipitate No check_age How old is the solution? check_solution->check_age Yes discard_precipitate Discard solution (likely degradation). precipitate->discard_precipitate No precipitate->check_age Yes old_solution Is it older than the recommended stability period? check_age->old_solution discard_old Discard and prepare a fresh solution. old_solution->discard_old Yes check_storage Review storage conditions: - Anhydrous solvent? - Protected from light? - Stored at ≤ -20°C? - Minimal freeze-thaw cycles? old_solution->check_storage No improper_storage Were storage conditions suboptimal? check_storage->improper_storage correct_storage Prepare fresh solution and implement proper storage protocols. improper_storage->correct_storage Yes new_reagents Consider issues with other experimental reagents or the assay itself. improper_storage->new_reagents No

Caption: A flowchart for troubleshooting inconsistent experimental results with TMTPP solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for TMTPP?

A1: While specific data for TMTPP is limited, organothiophosphates are primarily susceptible to hydrolysis of the pyrophosphate bond. This process can be catalyzed by acidic or alkaline conditions. The presence of water is a key factor in this degradation pathway.

Q2: What are the ideal storage conditions for TMTPP solutions?

A2: To maximize the shelf-life of TMTPP solutions, the following conditions are recommended:

  • Solvent: Use an anhydrous, aprotic solvent such as acetonitrile, dichloromethane, or DMSO.

  • Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Moisture: As TMTPP is hygroscopic and moisture-sensitive, it is crucial to use anhydrous solvents and store solutions in tightly sealed containers, possibly with a desiccant.

Q3: How often can I freeze-thaw my TMTPP stock solution?

A3: It is best to minimize freeze-thaw cycles. Aliquoting your stock solution into smaller, single-use volumes is highly recommended. This practice prevents contamination and degradation of the entire stock.

Q4: Can I store TMTPP in an aqueous buffer?

A4: Long-term storage of TMTPP in aqueous buffers is not recommended due to the high risk of hydrolysis. If your experiment requires an aqueous solution, it should be prepared fresh from a stock solution in an anhydrous solvent immediately before use. For short-term storage of aqueous solutions (a few hours), it is advisable to keep them on ice and at a neutral pH (6-7).

Q5: What are the signs of TMTPP degradation?

A5: Signs of degradation include the appearance of precipitate, cloudiness, or discoloration in the solution. A noticeable decrease in the expected biological activity of the compound in your experiments is also a strong indicator of degradation.

Q6: Are there any known stabilizers for TMTPP?

A6: There is no specific stabilizer that has been validated for TMTPP solutions. However, for some organophosphorous insecticides formulated on solid carriers, lactones have been shown to act as stabilizers. For solutions, the most effective stabilization strategy is to strictly control the storage conditions by minimizing exposure to water, light, and elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a TMTPP Stock Solution for Long-Term Storage

  • Materials:

    • Tetramethyl thiopyrophosphate (solid)

    • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetonitrile

    • Sterile, amber glass vials with screw caps and PTFE septa

    • Calibrated analytical balance

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Allow the container of solid TMTPP to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), weigh the desired amount of TMTPP.

    • Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex briefly until the solid is completely dissolved.

    • (Optional) Purge the headspace of the vial with argon or nitrogen gas before sealing to displace any residual oxygen and moisture.

    • Seal the vial tightly.

    • Parafilm the cap for an extra layer of protection against moisture.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C.

Workflow for Preparing a Stable TMTPP Stock Solution

stock_solution_workflow start Start: Prepare TMTPP Stock Solution equilibrate Equilibrate solid TMTPP to room temperature start->equilibrate weigh Weigh TMTPP in a low-humidity environment equilibrate->weigh dissolve Dissolve in anhydrous aprotic solvent (e.g., DMSO) weigh->dissolve purge Optional: Purge vial with inert gas (Ar or N2) dissolve->purge seal Seal vial tightly and wrap with Parafilm purge->seal label Label with contents, concentration, date seal->label store Store at -20°C or -80°C label->store

Caption: A step-by-step workflow for the preparation of a stable TMTPP stock solution.

Protocol 2: General Method for Assessing TMTPP Stability by HPLC

This protocol provides a general framework for a stability study. The exact parameters (e.g., column, mobile phase) may need to be optimized for your specific equipment and TMTPP solution.

  • Objective: To determine the degradation of TMTPP over time under various storage conditions.

  • Materials:

    • TMTPP solution to be tested

    • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)

  • Procedure:

    • Time Zero (T=0) Analysis: Immediately after preparing the TMTPP solution, perform an HPLC analysis to determine the initial peak area of the intact TMTPP. This will serve as your baseline.

    • Sample Storage: Store aliquots of the solution under the conditions you wish to test (e.g., different temperatures, light exposure, in different solvents).

    • Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove an aliquot from each storage condition and analyze it by HPLC under the same conditions as the T=0 sample.

    • Data Analysis:

      • Identify the peak corresponding to intact TMTPP.

      • Monitor for the appearance of new peaks, which would indicate degradation products.

      • Calculate the percentage of remaining TMTPP at each time point relative to the T=0 sample using the peak areas.

      • Plot the percentage of remaining TMTPP against time for each condition to determine the stability profile.

Signaling Pathway Inhibition Example

TMTPP and other organophosphates are known inhibitors of acetylcholinesterase (AChE). The stability of the TMTPP solution is critical for obtaining accurate and reproducible results when studying its effect on cholinergic signaling.

AChE_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate TMTPP Tetramethyl Thiopyrophosphate (TMTPP) TMTPP->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Inhibition of acetylcholine hydrolysis by tetramethyl thiopyrophosphate (TMTPP).

"troubleshooting inconsistent results in cholinesterase inhibition assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cholinesterase inhibition assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High Background Absorbance

Q1: My blank wells (without enzyme or inhibitor) show high absorbance readings. What could be the cause?

A1: High background absorbance can stem from several factors:

  • Spontaneous hydrolysis of the substrate: The substrate, such as acetylthiocholine (ATCh), can spontaneously hydrolyze in the assay buffer, leading to the production of thiocholine, which then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB).[1]

  • Contaminated reagents: Impurities in the buffer, substrate, or DTNB solution can contribute to high background.

  • Instability of DTNB: 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) can be unstable in certain buffers, leading to the formation of TNB and an increased background signal.[2][3] Using a buffer system like Hepes with sodium phosphate can improve DTNB stability.[2]

  • Reaction of DTNB with other molecules: DTNB can react with other free sulfhydryl groups present in the sample, which can be a problem in complex biological samples.[2][3]

Issue 2: Inconsistent or Non-Reproducible Results

Q2: I am observing significant variability between replicate wells and between experiments. What are the likely sources of this inconsistency?

A2: Inconsistent results are a common challenge and can be attributed to several factors:

  • Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, inhibitor, or other reagents is a major source of variability. Using a multichannel pipette for the addition of reagents can help ensure consistency.[4][5]

  • Temperature fluctuations: Cholinesterase activity is temperature-dependent. Maintaining a constant and uniform temperature throughout the assay is crucial.[6]

  • Reagent instability: Improperly stored or prepared reagents can lose activity or degrade over time. For instance, cholinesterase in serum is stable for a limited time at different temperatures.[6] DTNB solutions should also be freshly prepared.[7]

  • Timing of measurements: In kinetic assays, the timing of absorbance readings is critical. Any delay or inconsistency in the timing can lead to variable results.[8]

  • Sample handling: Improper sample handling, such as repeated freezing and thawing of plasma or serum samples, can affect enzyme activity.

  • Enzyme concentration: Using an enzyme concentration that results in a very rapid reaction can make it difficult to obtain consistent readings. Optimizing the enzyme concentration is important.[8]

  • Interfering substances: The presence of certain drugs or other substances in the sample can interfere with the assay.[6]

Issue 3: Low or No Enzyme Activity

Q3: My positive control (enzyme without inhibitor) shows very low or no activity. What should I check?

A3: A lack of enzyme activity can be due to:

  • Inactive enzyme: The enzyme may have lost its activity due to improper storage, handling, or age.

  • Incorrect buffer pH: Cholinesterase enzymes have an optimal pH range for activity. Using a buffer with a pH outside this range can significantly reduce or eliminate activity. The optimal pH for the Ellman method is typically around 8.0.[1][9]

  • Presence of inhibitors in the sample or reagents: Unintended inhibitors in your sample or contamination of your reagents could be inhibiting the enzyme.

  • Substrate concentration: While less common for complete loss of activity, using a substrate concentration far from the enzyme's Km could result in very low reaction rates.[4]

  • Incorrect reagent preparation: Errors in the preparation of the substrate or DTNB solutions can lead to a failed reaction.[7]

Issue 4: Unexpected Inhibitor Effects

Q4: My test compounds are showing inconsistent or unexpected inhibitory effects. What could be the reason?

A4: Inconsistent inhibitor effects can be caused by:

  • Compound solubility and stability: The test compound may not be fully dissolved in the assay buffer or may be unstable under the assay conditions.

  • Interaction with assay components: The compound may interact with DTNB or other components of the assay, leading to false-positive or false-negative results.

  • Time-dependent inhibition: Some inhibitors require a pre-incubation period with the enzyme to exert their effect. The incubation time should be optimized.[4]

  • Bioactivation requirement: Some compounds may only become active inhibitors after being metabolized.[10] Standard in vitro assays may not detect these.

  • High concentration of DTNB: A high ratio of DTNB to substrate concentration has been shown to decrease the rate of substrate hydrolysis, potentially affecting the measured enzyme activity and inhibitor potency.[3][11]

Quantitative Data Summary

The following tables summarize key parameters and potential sources of variability in cholinesterase inhibition assays.

Table 1: Common Sources of Assay Variability and Recommended Solutions

Source of VariabilityPotential CauseRecommended Solution
High Background Spontaneous substrate hydrolysisPrepare fresh substrate solution; run appropriate blanks.
DTNB instabilityUse a stabilizing buffer (e.g., Hepes/phosphate); prepare DTNB fresh.[2]
Contaminated reagentsUse high-purity water and reagents; filter solutions if necessary.
Inconsistent Results Pipetting errorsCalibrate pipettes regularly; use a multichannel pipette for reagent addition.[4][5]
Temperature fluctuationsUse a temperature-controlled plate reader or water bath.[6]
Reagent degradationAliquot and store reagents at recommended temperatures; avoid repeated freeze-thaw cycles.
Low Enzyme Activity Inactive enzymeUse a new batch of enzyme; verify storage conditions.
Suboptimal pHPrepare buffer at the correct pH and verify with a calibrated pH meter.[9]
Incorrect reagent concentrationDouble-check all calculations and reagent preparation steps.

Table 2: Intra-Assay Reproducibility Example

This table presents example data on the reproducibility of a cholinesterase activity assay at different tissue concentrations.

Diluted Enzyme Preparation (µL/mL)Mean Activity (nmol/min/mL)Standard DeviationCoefficient of Variation (%)
12.55.80.234.0
2511.50.232.0
5023.00.18< 0.8

Data adapted from a study on a modified Ellman's method. The variability was found to be lower at higher enzyme concentrations.[8]

Experimental Protocols

Detailed Methodology: Modified Ellman's Method for Cholinesterase Inhibition Assay

This protocol is a widely used colorimetric method for determining cholinesterase activity.[1]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Cholinesterase enzyme solution

  • Test inhibitor compounds

  • Positive control inhibitor (e.g., eserine)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents in 0.1 M phosphate buffer (pH 8.0).

    • The final concentrations in the well should be optimized, but typical starting points are 0.5 mM ATCI and 0.3 mM DTNB.

  • Assay Setup:

    • Design the plate layout to include blanks, negative controls (enzyme only), positive controls (enzyme with a known inhibitor), and test compound wells.

    • Blank: Contains buffer, ATCI, and DTNB, but no enzyme.

    • Negative Control: Contains buffer, enzyme, ATCI, and DTNB.

    • Positive Control: Contains buffer, enzyme, a known inhibitor, ATCI, and DTNB.

    • Test Wells: Contains buffer, enzyme, test compound, ATCI, and DTNB.

  • Incubation with Inhibitor:

    • Add the enzyme solution to all wells except the blank.

    • Add the test compounds and positive control inhibitor to their respective wells.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[4]

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add the substrate (ATCI) and DTNB solution to all wells.

    • Immediately start measuring the absorbance at 412 nm in a kinetic mode (e.g., every minute for 10-20 minutes) or as an endpoint reading after a fixed time.[5][8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each test compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Diagram 1: Experimental Workflow of the Ellman's Method

Ellman_Method_Workflow prep Reagent Preparation plate Plate Setup (Blanks, Controls, Samples) prep->plate enzyme_add Add Enzyme plate->enzyme_add inhibitor_add Add Inhibitor/ Test Compound enzyme_add->inhibitor_add incubate Pre-incubation inhibitor_add->incubate substrate_add Add Substrate (ATCI) & DTNB incubate->substrate_add measure Measure Absorbance (412 nm) substrate_add->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

A flowchart of the key steps in the Ellman's cholinesterase inhibition assay.

Diagram 2: Signaling Pathway of Cholinesterase Catalysis and Detection

Cholinesterase_Catalysis enzyme Cholinesterase product1 Thiocholine enzyme->product1 product2 Acetate enzyme->product2 substrate Acetylthiocholine substrate->enzyme tnb TNB (Yellow) product1->tnb DTNB dtnb DTNB (Colorless) dtnb->tnb inhibitor Inhibitor inhibitor->enzyme blocks

The enzymatic reaction and colorimetric detection principle of the Ellman's assay.

Diagram 3: Troubleshooting Decision Tree for Inconsistent Results

A logical guide to diagnosing sources of inconsistent assay results.

References

Technical Support Center: Optimizing Dosage for In Vitro Neurotoxicity Studies of Tetramethyl Thiopyrophosphate (TMTPP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the in vitro neurotoxicity and dosage optimization of tetramethyl thiopyrophosphate (TMTPP) is limited. The following guide is based on established principles and methodologies for assessing the neurotoxicity of other organophosphorus (OP) compounds. Researchers should adapt these protocols and troubleshooting tips as a starting point for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose-range finding for TMTPP in my neuronal cell line?

A1: For a compound with unknown toxicity, a wide logarithmic dose range is recommended for initial screening. A common starting point for organophosphates is to test concentrations from 1 nM to 1 mM. This broad range helps to identify a window where cellular responses occur, from no observable effect to complete cell death.

Q2: Which neuronal cell line is best for studying TMTPP neurotoxicity?

A2: The choice of cell line depends on the specific research question.

  • SH-SY5Y (human neuroblastoma): Widely used, can be differentiated into a more mature neuronal phenotype, and is relevant for studying human neurotoxicity.

  • PC12 (rat pheochromocytoma): A well-characterized model for neurite outgrowth and neurotoxicity.[1] Responds to nerve growth factor (NGF) by differentiating into sympathetic-like neurons.

  • Primary Neurons (e.g., from rat cortex or hippocampus): More biologically relevant as they are not immortalized cell lines, but they are more challenging to culture and maintain.

  • Human induced Pluripotent Stem Cell (hiPSC)-derived neurons: Offer a highly relevant human model and can be used to create 3D brain organoids for more complex studies.[2]

Q3: What are the most critical endpoints to measure for TMTPP neurotoxicity?

A3: A multi-endpoint approach is recommended.[3]

  • Cytotoxicity Assays: Initial screens should include assays for cell viability (e.g., MTT, MTS) and cell death (e.g., LDH release, Trypan Blue exclusion).[4]

  • Apoptosis Assays: To determine the mechanism of cell death, consider assays for caspase activation (e.g., Caspase-3/7 activity) or DNA fragmentation (TUNEL assay).

  • Oxidative Stress: Organophosphates are known to induce oxidative stress. Measuring reactive oxygen species (ROS) levels is a key indicator.

  • Neurite Outgrowth: In differentiating cell lines like PC12, measuring changes in neurite length and branching can be a sensitive marker of developmental neurotoxicity.[1]

Q4: How long should I expose the cells to TMTPP?

A4: Exposure time is a critical variable. It is advisable to perform a time-course experiment. A standard approach is to test multiple time points, such as 24, 48, and 72 hours, to capture both acute and delayed toxic effects.

Troubleshooting Guide

Issue 1: High variability in my cell viability (MTT) assay results.

  • Possible Cause: Uneven cell seeding density.

    • Solution: Ensure a single-cell suspension before plating and be consistent with your seeding protocol. Allow cells to adhere and distribute evenly before adding the test compound.

  • Possible Cause: TMTPP interaction with the MTT reagent.

    • Solution: Run a cell-free control with your highest concentration of TMTPP and the MTT reagent to check for any direct chemical reaction that could alter the formazan product color.

  • Possible Cause: Contamination.

    • Solution: Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques throughout the experiment.

Issue 2: I am not observing any toxicity, even at high concentrations of TMTPP.

  • Possible Cause: The compound may have low potency in your chosen cell model.

    • Solution: Consider extending the exposure duration (e.g., up to 72 hours or longer).

  • Possible Cause: The cell line may lack the specific metabolic enzymes required to convert TMTPP into a more toxic metabolite.

    • Solution: Consider using a more metabolically active cell line or incorporating a liver S9 fraction to simulate metabolic activation.[5]

  • Possible Cause: The compound has precipitated out of the culture medium at high concentrations.

    • Solution: Check the solubility of TMTPP in your culture medium. You may need to use a vehicle like DMSO. If using a vehicle, ensure the final concentration does not affect cell viability and run a vehicle-only control.

Issue 3: My vehicle control (e.g., DMSO) is showing toxicity.

  • Possible Cause: The concentration of the vehicle is too high.

    • Solution: Most neuronal cell lines can tolerate DMSO up to 0.1-0.5%. Perform a dose-response experiment with your vehicle alone to determine the highest non-toxic concentration for your specific cell line and experimental duration.

Issue 4: I see changes in cell morphology, but my viability assay shows no significant difference.

  • Possible Cause: The assay you are using is not sensitive enough to detect subtle cytotoxic or sublethal effects.

    • Solution: A viability assay like MTT measures metabolic activity, which may not change significantly with early or subtle toxic insults.[4] Supplement your viability data with more sensitive assays, such as measuring neurite outgrowth, synaptic protein levels, or oxidative stress markers.

Data Presentation: Example Dose-Response Data

The following tables represent hypothetical data for TMTPP exposure in a neuronal cell line (e.g., SH-SY5Y) for 48 hours.

Table 1: Cytotoxicity and Cell Viability after 48-Hour TMTPP Exposure

TMTPP Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% LDH Release)
0 (Control)100 ± 5.25.1 ± 1.3
198 ± 4.85.5 ± 1.1
1085 ± 6.115.3 ± 2.4
5052 ± 7.348.9 ± 5.6
10025 ± 4.575.2 ± 6.8
2505 ± 2.194.6 ± 4.2

Table 2: Apoptosis and Oxidative Stress after 48-Hour TMTPP Exposure

TMTPP Concentration (µM)Caspase-3/7 Activity (Fold Change)Intracellular ROS (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.2
11.1 ± 0.21.2 ± 0.3
102.5 ± 0.42.8 ± 0.5
505.8 ± 0.76.2 ± 0.8
1008.2 ± 0.99.5 ± 1.1
2503.1 ± 0.64.3 ± 0.7

(Note: The decrease in Caspase and ROS activity at 250 µM could be due to widespread necrosis, at which point apoptotic pathways are no longer active and dead cells cannot produce ROS).

Experimental Protocols

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • For experiments, seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. TMTPP Stock Preparation and Dosing:

  • Prepare a 100 mM stock solution of TMTPP in sterile DMSO.

  • Perform serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells (including control) should be kept constant and non-toxic (e.g., 0.1%).

3. MTT Cell Viability Assay:

  • After the 48-hour exposure to TMTPP, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

4. LDH Cytotoxicity Assay:

  • After the 48-hour exposure, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

G cluster_workflow Experimental Workflow for Dosage Optimization A 1. Prepare TMTPP Stock (e.g., 100mM in DMSO) C 3. Dose-Range Finding (Broad Logarithmic Scale: 1nM - 1mM) A->C B 2. Seed Neuronal Cells (e.g., SH-SY5Y in 96-well plate) B->C D 4. Time-Course Exposure (e.g., 24h, 48h, 72h) C->D E 5. Measure Cytotoxicity (MTT & LDH Assays) D->E F 6. Data Analysis (Calculate IC50) E->F G 7. Select Doses for Mechanistic Studies (e.g., IC10, IC25, IC50) F->G

Caption: Workflow for determining optimal TMTPP dosage.

G cluster_pathway Hypothetical TMTPP-Induced Neurotoxicity Pathway TMTPP TMTPP Exposure ROS Increased Reactive Oxygen Species (ROS) TMTPP->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax/Bcl-2 Ratio Increase Mito->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis

Caption: Potential signaling cascade in TMTPP toxicity.

G cluster_troubleshooting Troubleshooting Logic: No Observed Toxicity Start Problem: No toxicity observed at high doses Q1 Is the compound soluble in the media? Start->Q1 A1_Yes Increase exposure time (e.g., to 72h or 96h) Q1->A1_Yes Yes A1_No Check solubility limit. Use a vehicle (e.g., DMSO). Re-test. Q1->A1_No No Q2 Still no toxicity? A1_Yes->Q2 A1_No->Start A2 Consider metabolic activation. Use S9 fraction or a different cell line. Q2->A2 Yes Q3 Still no toxicity? A2->Q3 A3 Use more sensitive endpoints (e.g., neurite outgrowth, oxidative stress). Q3->A3 Yes

Caption: Decision tree for troubleshooting experiments.

References

Technical Support Center: Purification of Crude Thiopyrophosphoric Acid, Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude thiopyrophosphoric acid, tetramethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound, also known as tetramethyl thiopyrophosphate, is an organophosphate compound. It is recognized as a process impurity in the synthesis of the insecticide malathion, specifically designated as "Malathion Impurity 15"[1]. Due to its nature as an impurity, its direct applications are limited. However, its presence and synthesis are of interest in the quality control and process optimization of malathion production.

Q2: What are the typical physical properties of this compound?

Understanding the physical properties of the target compound is crucial for designing effective purification strategies.

PropertyValueReference
Molecular Formula C4H12O6P2S[2]
Molecular Weight 250.15 g/mol [3]
Appearance Colorless Oil[1]
Boiling Point 118-120 °C at 2 Torr[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[1]
Stability Hygroscopic, Moisture sensitive[1]

Q3: What are the primary challenges in the purification of crude this compound?

The primary challenges in purifying crude this compound stem from its potential for hydrolysis and the presence of structurally similar impurities. As an organophosphate ester, it is susceptible to degradation in the presence of water, especially under acidic or basic conditions. Its hygroscopic nature further complicates handling and purification[1]. The crude product likely contains unreacted starting materials, byproducts from side reactions, and degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem 1: Low yield after purification.

Possible Causes:

  • Hydrolysis: The compound is moisture-sensitive and can degrade during aqueous work-ups or on wet chromatography columns[1].

  • Thermal Degradation: Although it has a defined boiling point under vacuum, prolonged exposure to high temperatures during distillation or solvent removal can lead to degradation.

  • Co-elution with Impurities: If the chromatographic conditions are not optimal, the target compound may elute with impurities, leading to loss during fraction cutting.

Solutions:

  • Anhydrous Conditions: Ensure all solvents, glassware, and chromatography stationary phases are thoroughly dried before use. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Aqueous Work-ups: If possible, use non-aqueous work-up procedures. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer and work quickly at low temperatures.

  • Vacuum Distillation: Purify by vacuum distillation to minimize thermal stress. Use a short-path distillation apparatus for viscous oils.

  • Chromatography Optimization:

    • Stationary Phase: Use dry silica gel or alumina.

    • Solvent System: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. The exact ratio will need to be determined by thin-layer chromatography (TLC).

    • TLC Analysis: Before running a column, carefully analyze the crude mixture by TLC to identify a solvent system that provides good separation between the product and impurities.

Problem 2: Product is contaminated with starting materials or byproducts.

Possible Cause:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion.

  • Side Reactions: The reaction conditions may have favored the formation of side products. As this compound is an impurity in malathion synthesis, the reaction mixture will be complex.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion before work-up.

  • Purification Strategy:

    • Extraction: A liquid-liquid extraction may be used to remove some impurities based on their differential solubility in immiscible solvents.

    • Column Chromatography: This is the most effective method for separating structurally similar compounds. Careful selection of the stationary and mobile phases is critical.

Problem 3: Product degrades during storage.

Possible Cause:

  • Hydrolysis: The compound is hygroscopic and will degrade in the presence of moisture from the air[1].

Solutions:

  • Inert Atmosphere: Store the purified product under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential degradation.

  • Anhydrous Conditions: Ensure the storage container is dry and tightly sealed.

Experimental Protocols

A general protocol for purification based on common techniques for organophosphates is provided below.

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Dry the column thoroughly in an oven and cool under a stream of dry nitrogen.

    • Prepare a slurry of silica gel (activated by heating) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack, draining the excess solvent.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the chromatography eluent).

    • Alternatively, for oily samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product by TLC.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate or iodine).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure. Be mindful of the product's potential volatility and thermal sensitivity.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting start Crude Product purification Purification Step (e.g., Chromatography) start->purification analysis Purity Analysis (TLC, GC, NMR) purification->analysis pure_product Pure Product analysis->pure_product Purity OK impure_product Impure Product analysis->impure_product Purity Not OK low_yield Low Yield analysis->low_yield Yield Low troubleshoot_purity Troubleshoot Purity: - Adjust chromatography - Recrystallize/Distill impure_product->troubleshoot_purity troubleshoot_yield Troubleshoot Yield: - Check for degradation - Optimize workup low_yield->troubleshoot_yield troubleshoot_purity->purification troubleshoot_yield->purification

Caption: A logical workflow for troubleshooting common purification challenges.

Degradation Pathway of this compound

Degradation_Pathway product Thiopyrophosphoric Acid, Tetramethyl Ester hydrolysis Hydrolysis (H₂O) product->hydrolysis degradation_products Degradation Products: - Dimethyl thiophosphoric acid - Dimethyl phosphoric acid hydrolysis->degradation_products

Caption: The primary degradation pathway via hydrolysis.

References

"preventing degradation of tetramethyl thiopyrophosphate during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetramethyl thiopyrophosphate (TMTPP). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TMTPP during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples and the reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing TMTPP.

Question/Issue Possible Causes Recommended Solutions
Why is the recovery of TMTPP in my samples consistently low? 1. Hydrolysis: The pyrophosphate (P-S-P) and phosphodiester (P-O-CH3) bonds are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2][3][4][5][6] 2. Enzymatic Degradation: If working with biological matrices, phosphatases and other enzymes can rapidly degrade TMTPP. 3. Oxidation: The thiophosphate group can be susceptible to oxidation. 4. Adsorption: TMTPP may adsorb to glass or plastic surfaces, especially at low concentrations.1. pH Control: Maintain the sample pH between 6 and 7. Use a buffered solution (e.g., phosphate buffer) during extraction and storage.[3][7] 2. Temperature Control: Keep samples on ice or at 4°C throughout the preparation process. Avoid freeze-thaw cycles. 3. Enzyme Inhibition: For biological samples, add a broad-spectrum phosphatase inhibitor cocktail. Denature proteins early in the workflow (e.g., with organic solvent). 4. Use of Antioxidants: If oxidation is suspected, consider adding an antioxidant like ascorbic acid to your sample preparation buffers. 5. Surface Deactivation: Use silanized glassware or low-adsorption plasticware.
I am observing unexpected peaks in my chromatogram that may be degradation products. What are they? The primary degradation products are likely dimethyl thiophosphate and dimethyl phosphate , resulting from the cleavage of the pyrophosphate bridge. Further hydrolysis of the ester bonds can lead to monomethyl thiophosphate and phosphate .Use analytical standards of the potential degradation products to confirm their identity by comparing retention times and mass spectra.
My TMTPP standard solution seems to be degrading over time. How should I store it? Improper storage conditions, such as storage in a non-buffered aqueous solution, at room temperature, or exposure to light, can lead to degradation.Prepare stock solutions in an anhydrous organic solvent (e.g., acetonitrile, ethyl acetate). For working solutions in aqueous buffers, prepare them fresh daily and keep them on ice. Store all solutions at -20°C or below in amber vials to protect from light.
Can the extraction solvent affect the stability of TMTPP? Yes, certain solvents can promote degradation. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis.Use a non-protic, volatile organic solvent for extraction, such as dichloromethane or ethyl acetate.[8] Ensure the solvent is of high purity and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause TMTPP degradation?

A1: The primary factors contributing to the degradation of TMTPP are pH, temperature, and the presence of water and enzymes. The thiopyrophosphate and ester linkages are susceptible to hydrolysis, which is accelerated by acidic or alkaline conditions and elevated temperatures.[1][2][3][4][7]

Q2: At what pH is TMTPP most stable?

A2: Based on data from related organothiophosphates, TMTPP is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 6-7.[3][7] Both strongly acidic and alkaline conditions will significantly increase the rate of hydrolysis.[1][2][3]

Q3: How does temperature affect the stability of TMTPP?

A3: The degradation rate of TMTPP increases significantly with temperature.[3][4][7] It is crucial to keep samples and solutions containing TMTPP cold (e.g., on ice or at 4°C) during all preparation steps. For long-term storage, temperatures of -20°C or -80°C are recommended.

Q4: Are there any specific chemicals I should avoid during sample preparation?

A4: Avoid strong acids and bases. Also, be cautious with strong oxidizing and reducing agents. When working with biological samples, avoid conditions that favor enzymatic activity.

Q5: What are the best practices for storing samples containing TMTPP?

A5: For short-term storage (a few hours), keep samples on ice. For storage up to a few days, refrigerate at 4°C. For long-term storage, freeze samples at -20°C or -80°C. It is advisable to store samples in a buffered solution at a pH of 6-7.

Quantitative Data on Stability (Illustrative)

The following tables provide illustrative data on the stability of compounds structurally related to TMTPP. This data is intended to demonstrate the expected trends in degradation under various conditions.

Table 1: Illustrative Half-life of a Generic Thiopyrophosphate at 25°C as a Function of pH

pHEstimated Half-life
4~ 20 weeks
5~ 30 weeks
6~ 40 weeks
7~ 25 weeks
8~ 15 weeks
9~ 1 week

Data extrapolated from studies on parathion and malathion.[2][4]

Table 2: Illustrative Half-life of a Generic Thiopyrophosphate at pH 7 as a Function of Temperature

TemperatureEstimated Half-life
4°CSeveral months
25°C~ 25 weeks
37°C~ 4 weeks
50°C~ 5 days

Data extrapolated from studies on malathion and parathion.[2][3][4][7]

Experimental Protocols

Protocol 1: Extraction of TMTPP from a Biological Matrix (e.g., Plasma)
  • Sample Collection and Initial Handling:

    • Collect the biological sample (e.g., blood) in a tube containing an anticoagulant (e.g., EDTA).

    • Immediately place the sample on ice.

    • Centrifuge at 4°C to separate plasma or serum.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • To inhibit enzymatic activity, the acetonitrile can be supplemented with a broad-spectrum phosphatase inhibitor cocktail.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 100 µL of 10% acetonitrile in water for LC-MS analysis).

    • Vortex briefly and transfer to an autosampler vial.

Protocol 2: General Aqueous Sample Preparation and Stabilization
  • Buffering:

    • If the sample is aqueous, immediately adjust the pH to 6.5-7.0 using a suitable buffer (e.g., 100 mM phosphate buffer).

  • Preservation:

    • If samples are not to be analyzed immediately, add a preservative. Chloroform has been shown to be effective in preserving some organophosphates in water.[10] Alternatively, store the buffered sample at 4°C for short-term or -20°C for long-term storage.

  • Extraction (if necessary):

    • For dilute samples, a solid-phase extraction (SPE) may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by buffered water (pH 6.5).

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the TMTPP with an organic solvent like acetonitrile or ethyl acetate.

  • Analysis:

    • Evaporate the eluate and reconstitute in a suitable solvent for your analytical platform (GC-MS or LC-MS).

Visualizations

degradation_pathway TMTPP Tetramethyl Thiopyrophosphate (TMTPP) Hydrolysis1 Hydrolysis (pH, Temp) TMTPP->Hydrolysis1 Dimethyl_Thiophosphate Dimethyl Thiophosphate Hydrolysis1->Dimethyl_Thiophosphate Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis1->Dimethyl_Phosphate Hydrolysis2 Hydrolysis (pH, Temp) Dimethyl_Thiophosphate->Hydrolysis2 Hydrolysis3 Hydrolysis (pH, Temp) Dimethyl_Phosphate->Hydrolysis3 Monomethyl_Thiophosphate Monomethyl Thiophosphate Hydrolysis2->Monomethyl_Thiophosphate Methanol1 Methanol Hydrolysis2->Methanol1 Phosphate Phosphate Hydrolysis3->Phosphate Methanol2 Methanol Hydrolysis3->Methanol2

Caption: Plausible hydrolytic degradation pathway of TMTPP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (on ice) pH_Adjustment pH Adjustment (6-7) Sample_Collection->pH_Adjustment Enzyme_Inhibition Enzyme Inhibition (if biological) pH_Adjustment->Enzyme_Inhibition Extraction Extraction (cold organic solvent) Enzyme_Inhibition->Extraction Concentration Concentration (N2 stream, no heat) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS_GCMS LC-MS or GC-MS Analysis Reconstitution->LCMS_GCMS

Caption: Recommended experimental workflow for TMTPP analysis.

troubleshooting_logic Start Low TMTPP Recovery? Check_pH Is sample pH neutral? Start->Check_pH Check_Temp Were samples kept cold? Check_pH->Check_Temp Yes Adjust_pH Action: Buffer to pH 6-7 Check_pH->Adjust_pH No Check_Enzymes Is it a biological sample? Check_Temp->Check_Enzymes Yes Control_Temp Action: Use ice/refrigeration Check_Temp->Control_Temp No Inhibit_Enzymes Action: Add phosphatase inhibitors Check_Enzymes->Inhibit_Enzymes Yes Reanalyze Re-analyze Sample Check_Enzymes->Reanalyze No Adjust_pH->Reanalyze Control_Temp->Reanalyze Inhibit_Enzymes->Reanalyze

References

Technical Support Center: Analysis of Tetramethyl Thiopyrophosphate (Sulfotep)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of tetramethyl thiopyrophosphate (TMTP), also known as sulfotep. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the detection of tetramethyl thiopyrophosphate (TMTP)?

A1: The most common analytical techniques for TMTP detection are gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). High-performance liquid chromatography (HPLC) can also be used, but GC-based methods are more prevalent for this compound.

Q2: What is the molecular weight of TMTP?

A2: The molecular weight of tetramethyl thiopyrophosphate (Sulfotep) is 322.319 g/mol .[1]

Q3: What are the main synonyms for tetramethyl thiopyrophosphate?

A3: Tetramethyl thiopyrophosphate is also commonly known as sulfotep or sulfotepp. Other synonyms include Dithiofos, Dithion, Bladafum, and TEDP.[2]

Q4: How stable is TMTP during sample storage and analysis?

A4: TMTP is relatively stable under standard laboratory conditions. However, exposure to high temperatures (e.g., 45°C), direct sunlight, and UV radiation can lead to degradation. It is more stable than some other organophosphorus compounds like chlorpyrifos under these conditions. For example, after 336 hours of exposure to 45°C, the loss of sulfotep was found to be between 7.08% and 9.998%, whereas chlorpyrifos degraded almost completely.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical detection of TMTP.

Gas Chromatography (GC) Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column.2. Column contamination.3. Incompatible solvent.1. Deactivate the GC inlet liner or use a liner with a suitable deactivation.2. Bake the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column.3. Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column.
No Peak or Very Small Peak 1. Degradation of TMTP in the injector.2. Low concentration in the sample.3. Leak in the GC system.1. Lower the injector temperature. Check for active sites in the liner.2. Concentrate the sample extract or use a more sensitive detector.3. Perform a leak check of the GC system, including the septum and fittings.
Ghost Peaks 1. Carryover from a previous injection.2. Contaminated syringe or solvent.1. Run a solvent blank after a high-concentration sample.2. Clean the syringe thoroughly between injections. Use high-purity solvents.
Shifting Retention Times 1. Fluctuation in carrier gas flow rate.2. Changes in oven temperature program.3. Column aging.1. Check the carrier gas supply and regulators for consistent pressure. Verify the flow rate.2. Ensure the oven temperature program is consistent between runs.3. Condition the column. If retention times continue to shift significantly, the column may need to be replaced.
Mass Spectrometry (MS) Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Poor ionization efficiency.2. Contaminated ion source.3. Incorrect MS tuning.1. Optimize the ionization parameters (e.g., electron energy for EI).2. Clean the ion source according to the manufacturer's instructions.3. Tune the mass spectrometer using the appropriate calibration standard.
Interference from Matrix Components 1. Co-eluting compounds from the sample matrix.2. Insufficient sample cleanup.1. Optimize the GC temperature program to improve separation.2. Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Incorrect Isotope Pattern 1. Presence of co-eluting interferences.2. High background noise.1. Check the mass spectrum of the background and subtract it from the analyte spectrum.2. Improve sample cleanup to remove interfering substances.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision energy (for MS/MS).2. Changes in ion source temperature.1. Ensure the collision energy is set correctly and is stable.2. Maintain a consistent ion source temperature.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of TMTP (Sulfotep).

Table 1: Method Performance for GC-FID Analysis of Sulfotep

ParameterValueReference
Limit of Quantification (LOQ)0.003 mg/mL[1]
Recovery80 - 120%[1]
Repeatability (RSD)< Acceptable values from Horwitz equation[1]
Linearity (R²)0.998

Table 2: Mass Spectrometry Data for Sulfotep (Electron Ionization)

Featurem/z ValueRelative IntensityReference
Molecular Ion [M]⁺322100%[2]
Fragment Ion 120253%[2]
Fragment Ion 226639%[2]
Fragment Ion 39748%[2]

Experimental Protocols

Protocol 1: Sample Preparation for TMTP Analysis in Pesticide Formulations

This protocol is based on a validated method for the simultaneous determination of chlorpyrifos and its impurity, sulfotep.[1]

1. Extraction: a. Accurately weigh a portion of the liquid pesticide formulation into a volumetric flask. b. Add acetone to the flask. c. Place the flask in an ultrasonic bath and sonicate for a specified period to ensure complete extraction of the analytes. d. After sonication, bring the solution to room temperature and dilute to the mark with acetone. e. Mix the solution thoroughly.

2. Dilution: a. Take an aliquot of the extract and dilute it with acetone to a concentration suitable for GC-FID analysis.

3. Analysis: a. Inject the diluted sample into the GC-FID system.

Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This is a general protocol based on validated methods for sulfotep analysis.

  • Gas Chromatograph: Agilent Technologies 7890A or equivalent.

  • Column: HP-1 (30 m x 0.530 mm, 2.65 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Quantification: External standard method based on peak area.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for TMTP Analysis sample Sample Collection (Pesticide Formulation) extraction Solvent Extraction (Acetone, Sonication) sample->extraction cleanup Sample Cleanup (e.g., SPE, LLE - Optional) extraction->cleanup analysis Instrumental Analysis (GC-FID or GC-MS) cleanup->analysis data Data Processing (Quantification) analysis->data troubleshooting_logic Figure 2: Troubleshooting Logic for 'No Peak' Issue start Problem: No TMTP Peak Detected check_instrument Is the instrument functioning correctly? (e.g., gas flow, temperature) start->check_instrument check_sample_prep Was the sample prepared correctly? (e.g., extraction, dilution) check_instrument->check_sample_prep Yes solution_instrument Troubleshoot instrument: - Check for leaks - Verify temperatures and flows check_instrument->solution_instrument No check_concentration Is the TMTP concentration above the LOD? check_sample_prep->check_concentration Yes solution_sample_prep Review and repeat sample preparation protocol check_sample_prep->solution_sample_prep No check_concentration->start Yes, problem persists. Re-evaluate. solution_concentration Concentrate the sample or use a more sensitive method check_concentration->solution_concentration No fragmentation_pathway Figure 3: Proposed Fragmentation of Tetramethyl Thiopyrophosphate (m/z 322) TMTP TMTP (Sulfotep) [M]⁺˙ m/z = 322 frag266 [M - C2H5O - CH3]⁺ m/z = 266 TMTP->frag266 - C4H6O frag202 [(CH3O)2P(S)OP(S)]⁺ m/z = 202 TMTP->frag202 - (C2H5O)2 frag97 [P(S)(OH)2]⁺ m/z = 97 frag202->frag97 - (CH3O)2P

References

Technical Support Center: Addressing Off-Target Effects of Tetramethyl Thiopyrophosphate (and related Organophosphates) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tetramethyl thiopyrophosphate and structurally similar organophosphate compounds, such as Sulfotep (tetraethyl dithiopyrophosphate), in cell culture experiments. The primary on-target effect of these compounds is the inhibition of acetylcholinesterase (AChE). This guide will help you identify and mitigate potential off-target effects to ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tetramethyl thiopyrophosphate and related organophosphates?

A1: Tetramethyl thiopyrophosphate belongs to the organophosphate class of chemicals. These compounds are potent, irreversible inhibitors of acetylcholinesterase (AChE).[1][2] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[1][3]

Q2: I am observing unexpected cellular phenotypes that don't seem to be related to acetylcholinesterase inhibition. What could be the cause?

A2: Unexpected phenotypes could arise from several sources:

  • Off-target enzyme inhibition: While potent against AChE, organophosphates may inhibit other serine hydrolases or esterases in the cell at high concentrations.

  • Activation of downstream signaling cascades: The sustained increase in acetylcholine levels can trigger a cascade of secondary signaling events that are not directly related to the initial enzyme inhibition.

  • Cellular toxicity: At higher concentrations or with prolonged exposure, organophosphates can induce general cellular stress and toxicity, leading to a variety of non-specific effects.

  • Compound purity and degradation: Impurities in the compound stock or degradation over time can introduce other bioactive molecules into your cell culture.

Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of acetylcholinesterase?

A3: To confirm on-target activity, you should perform several control experiments:

  • Use a structurally distinct AChE inhibitor: Treat your cells with another well-characterized AChE inhibitor that has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiment: If possible, "rescue" the phenotype by introducing a component that counteracts the effect of AChE inhibition. For example, co-treatment with a cholinergic receptor antagonist.

  • Knockdown/knockout of the target: Use genetic approaches like siRNA or CRISPR to reduce the expression of acetylcholinesterase. If the phenotype of genetic knockdown mimics the phenotype of your compound, this provides strong evidence for on-target activity.

Q4: What are the best practices for determining the optimal concentration of tetramethyl thiopyrophosphate to use in my cell culture experiments?

A4: It is crucial to perform a dose-response experiment to determine the minimal concentration of the compound that elicits the desired on-target effect with minimal off-target effects or toxicity. We recommend the following:

  • Cell Viability Assay: First, determine the cytotoxic concentration range of your compound using an assay such as MTT or trypan blue exclusion.

  • On-Target Activity Assay: In parallel, measure the inhibition of acetylcholinesterase activity at various concentrations of your compound.

  • Select a Working Concentration: Choose the lowest concentration that gives you maximal (or near-maximal) on-target activity without significantly impacting cell viability.

Troubleshooting Guides

Problem 1: High levels of cell death observed after treatment.
Possible Cause Suggested Solution
Concentration is too high Perform a dose-response curve to determine the EC50 for cytotoxicity. Use a concentration well below this for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Prolonged exposure Reduce the incubation time with the compound. A time-course experiment can help determine the optimal duration of treatment.
Problem 2: Inconsistent results between experiments.
Possible Cause Suggested Solution
Compound degradation Aliquot your stock solution and store it properly (protected from light and moisture). Avoid repeated freeze-thaw cycles.
Variability in cell health Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments.
Pipetting errors Calibrate your pipettes regularly and use fresh tips for each reagent.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects

This workflow helps to distinguish between effects caused by the intended inhibition of acetylcholinesterase and potential off-target effects.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Observe Phenotype with Tetramethyl Thiopyrophosphate B Treat with Structurally Different AChE Inhibitor A->B Compare Phenotypes C Perform AChE Knockdown (siRNA/CRISPR) A->C Compare Phenotypes D Rescue with Cholinergic Receptor Antagonist A->D Assess Rescue E Use Inactive Structural Analog (if available) A->E Negative Control F Broad-Spectrum Enzyme Profiling A->F Identify Other Targets G Phenotype is On-Target B->G C->G D->G H Phenotype is Off-Target E->H F->H G A Culture and Treat Cells B Lyse Cells A->B C Add Acetylthiocholine (Substrate) B->C D Add DTNB (Ellman's Reagent) C->D E Measure Absorbance at 412 nm D->E G cluster_0 Muscarinic Receptors (GPCRs) cluster_1 Nicotinic Receptors (Ion Channels) compound Tetramethyl Thiopyrophosphate AChE Acetylcholinesterase (AChE) compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Breakdown muscarinic M1, M3, M5 (Gq/11) ACh->muscarinic Activates muscarinic2 M2, M4 (Gi/o) ACh->muscarinic2 Activates nicotinic Nicotinic AChR ACh->nicotinic Activates PLC PLC Activation muscarinic->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ & PKC Signaling IP3_DAG->Ca_PKC AC Adenylyl Cyclase Inhibition muscarinic2->AC cAMP cAMP Decrease AC->cAMP ion_influx Na+/Ca2+ Influx nicotinic->ion_influx depolarization Membrane Depolarization ion_influx->depolarization

References

"reaction condition optimization for tetramethyl thiopyrophosphate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetramethyl thiopyrophosphate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time in increments of 1-2 hours and monitor by TLC or ³¹P NMR. - Gradually increase the reaction temperature by 5-10 °C.
2. Impure Reactants: Starting materials (e.g., dimethyl phosphorochloridothioate, dimethyl phosphite) may contain impurities that inhibit the reaction.- Purify starting materials before use. Dimethyl phosphorochloridothioate can be purified by distillation. - Ensure all reactants are dry, as moisture can lead to hydrolysis.
3. Ineffective Base: The base used to scavenge HCl may not be strong enough or may be sterically hindered.- Consider using a stronger, non-nucleophilic base such as triethylamine or DBU. - Ensure the base is added slowly to control the reaction exotherm.
Presence of Multiple Side Products 1. Hydrolysis: Tetramethyl thiopyrophosphate and starting materials are sensitive to water.- Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Isomerization: Rearrangement of the thiopyrophosphate backbone can occur, especially at elevated temperatures.- Maintain a low reaction temperature. - Minimize the reaction time.
3. Disproportionation: The product may disproportionate into other phosphorus-containing species.- Purify the product as soon as possible after the reaction is complete. - Store the purified product at low temperatures.
Difficulty in Product Purification 1. Co-distillation with Impurities: Side products may have boiling points close to the desired product.- Utilize fractional distillation under high vacuum to improve separation. - Consider column chromatography on silica gel, though the product's sensitivity must be taken into account.
2. Decomposition during Purification: The product is thermally labile and sensitive to acidic or basic conditions.- Use low-temperature distillation techniques (e.g., Kugelrohr distillation). - Neutralize any acidic or basic residues before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tetramethyl thiopyrophosphate?

A1: A prevalent method involves the reaction of O,O-dimethyl phosphorochloridothioate with a salt of dimethyl phosphite. Alternatively, the reaction can be carried out in the presence of a tertiary amine base to neutralize the HCl formed.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants. The reaction is often exothermic, so maintaining a low and controlled temperature is crucial to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) using an appropriate solvent system or by ³¹P NMR spectroscopy, which will show the disappearance of the starting material signals and the appearance of the product signal.

Q4: What are the expected ³¹P NMR chemical shifts for tetramethyl thiopyrophosphate?

A4: The expected ³¹P NMR spectrum of tetramethyl thiopyrophosphate would show two distinct signals for the two different phosphorus atoms, likely in the regions characteristic of thiophosphates and phosphates. The exact chemical shifts can vary depending on the solvent and other factors.

Q5: How should I store purified tetramethyl thiopyrophosphate?

A5: Due to its sensitivity to hydrolysis and thermal decomposition, tetramethyl thiopyrophosphate should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

Data Presentation

Table 1: Hypothetical Data for Optimization of Reaction Conditions

Entry Reactant A:B Ratio Temperature (°C) Time (h) Solvent Base Yield (%)
11:104DichloromethaneTriethylamine45
21:1.204DichloromethaneTriethylamine55
31:1.2252DichloromethaneTriethylamine65
41:1.2254DichloromethaneTriethylamine70
51:1.2254AcetonitrileTriethylamine60
61:1.2254DichloromethanePyridine50

Experimental Protocols

Synthesis of Tetramethyl Thiopyrophosphate

This protocol describes a general method for the synthesis of tetramethyl thiopyrophosphate from O,O-dimethyl phosphorochloridothioate and dimethyl phosphite.

Materials:

  • O,O-Dimethyl phosphorochloridothioate

  • Dimethyl phosphite

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve dimethyl phosphite (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of O,O-dimethyl phosphorochloridothioate (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or ³¹P NMR until the starting materials are consumed.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain tetramethyl thiopyrophosphate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Flame-dried glassware reactants Dissolve Dimethyl Phosphite & Triethylamine in CH2Cl2 start->reactants cool Cool to 0 °C reactants->cool add Add O,O-Dimethyl Phosphorochloridothioate cool->add stir Stir at RT for 4-6h add->stir monitor Monitor by TLC/NMR stir->monitor filter Filter salt monitor->filter wash Aqueous Washes filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of tetramethyl thiopyrophosphate.

troubleshooting_logic cluster_reaction_params Check Reaction Parameters cluster_reagents Check Reagents cluster_workup_purification Check Workup & Purification start Low Yield or Impure Product temp Temperature too high/low? start->temp time Reaction time sufficient? start->time stoich Stoichiometry correct? start->stoich purity Purity of starting materials? start->purity moisture Anhydrous conditions maintained? start->moisture hydrolysis Hydrolysis during workup? start->hydrolysis decomp Decomposition during distillation? start->decomp

Caption: Troubleshooting logic for synthesis optimization.

Validation & Comparative

Validating the Purity of Synthesized Tetramethyl Thiopyrophosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with tetramethyl thiopyrophosphate, ensuring its purity is paramount for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized tetramethyl thiopyrophosphate, offering detailed experimental protocols and data presentation formats to aid in the selection of the most appropriate methods.

Introduction to Purity Analysis of Organophosphorus Compounds

Tetramethyl thiopyrophosphate belongs to the class of organophosphorus compounds. The validation of its purity involves the separation and quantification of the main compound from potential impurities, which may include starting materials, byproducts of the synthesis, and degradation products. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment.

Key Analytical Techniques for Purity Validation

Several analytical techniques are well-suited for determining the purity of tetramethyl thiopyrophosphate. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation.

Table 1: Comparison of Analytical Techniques for Tetramethyl Thiopyrophosphate Purity Analysis

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Retention time (tR), mass-to-charge ratio (m/z) of the parent ion and fragment ions.High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.Requires the analyte to be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.Retention time (tR), mass-to-charge ratio (m/z).Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity.Matrix effects can sometimes suppress ion formation.
31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy Exploits the magnetic properties of the phosphorus-31 nucleus to provide information about the chemical environment of phosphorus atoms.Chemical shift (δ), signal intensity (integral), coupling constants (J).Provides structural information and direct quantification of phosphorus-containing compounds without the need for a reference standard of the analyte.[1][2]Lower sensitivity compared to MS techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their partitioning between a mobile and stationary phase, with detection based on UV absorbance.Retention time (tR), UV absorbance.Robust and widely available, suitable for quantitative analysis of UV-active compounds.[3][4]Less specific than MS detection; not all impurities may be UV-active.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

Sample Preparation:

  • Dissolve a known amount of the synthesized tetramethyl thiopyrophosphate in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If necessary, derivatize the sample to increase volatility and thermal stability.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak area.

Expected Data: The mass spectrum of the related compound, tetraethyl pyrophosphate, can be found in the NIST WebBook and serves as a useful reference.[5] For tetramethyl thiopyrophosphate, the mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and methoxy groups.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Purity (Peak Area) identify->quantify

Caption: Workflow for GC-MS based purity validation of tetramethyl thiopyrophosphate.

31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized tetramethyl thiopyrophosphate.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard that does not have overlapping signals with the analyte. Triphenyl phosphate can be a suitable standard.[2]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a phosphorus-sensitive probe.

  • Frequency: 162 MHz for 31P.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample and standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Referencing: The chemical shifts are referenced to an external standard of 85% H3PO4 at 0 ppm.

Data Analysis: The purity of the sample is calculated by comparing the integral of the main product signal to the sum of the integrals of all phosphorus-containing signals in the spectrum. For qNMR, the purity is determined relative to the known concentration of the internal standard.

Logical Diagram for Purity Determination by 31P NMR

PNMR_Logic start Acquire 31P NMR Spectrum process Process Spectrum (Phasing, Baseline Correction) start->process integrate Integrate All Phosphorus Signals process->integrate identify_main Identify Main Product Signal integrate->identify_main calculate Calculate Purity: (Integral_main / Σ Integrals_all) * 100% identify_main->calculate result Purity (%) calculate->result

Caption: Logical steps for determining purity using 31P NMR spectroscopy.

Comparison with Alternatives

While direct performance data for tetramethyl thiopyrophosphate in specific applications is often proprietary, a comparison with other organophosphorus compounds used as chemical probes or in drug development can be made based on their general properties and the methods used to assess their purity.

Table 2: Comparison with Alternative Organophosphorus Probes

Compound/ClassCommon ApplicationKey Purity ConsiderationsRecommended Purity Validation Techniques
Tetramethyl Thiopyrophosphate Chemical probe, potential therapeuticPresence of starting materials, oxidation products, hydrolyzed species.GC-MS, 31P NMR, LC-MS
Phosphorothioate Oligonucleotides Antisense therapyDiastereomers, shorter and longer chain impurities, products of desulfurization.[6]Ion-Pair LC-MS, Capillary Gel Electrophoresis
Organophosphate Flame Retardants (e.g., TCEP, TDCPP) Flame retardants (used as research tools for toxicity studies)Isomeric purity, presence of related organophosphate compounds.GC-MS, LC-MS/MS[7]
Farnesyl Thiopyrophosphate Enzyme inhibitor, chemical probeIsomeric purity (E/Z isomers), presence of diphosphate.HPLC, LC-MS

Conclusion

Validating the purity of synthesized tetramethyl thiopyrophosphate is a critical step in ensuring the reliability of research and development activities. A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment. GC-MS is ideal for volatile impurities, while LC-MS is suited for a broader range of compounds. 31P NMR offers a direct and quantitative measure of all phosphorus-containing species. By employing the detailed protocols and comparative information in this guide, researchers can confidently assess the purity of their synthesized material and make informed decisions when comparing it with alternative compounds.

References

A Comparative Analysis of the Inhibitory Potency of Organophosphate Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organophosphate Performance with Supporting Experimental Data.

Organophosphate (OP) compounds represent a broad class of chemicals known for their potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2][3] This guide provides a comparative overview of the inhibitory potency of various organophosphates, with a focus on contextualizing the potency of tetramethyl thiopyrophosphate (also known as sulfotep) among its counterparts.

The primary mechanism of action for organophosphates involves the phosphorylation of the serine hydroxyl group within the active site of AChE.[2][4] This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. The resulting overstimulation of muscarinic and nicotinic receptors leads to a range of physiological effects, from sensory and behavioral disturbances to, in severe cases, respiratory failure and death.[3][5]

Comparative Inhibitory Potency of Selected Organophosphates

The inhibitory potency of organophosphates against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

OrganophosphateChemical ClassTarget EnzymeIC50 (µM)Reference
Highly Toxic
PhoratePhosphorothioateAcetylcholinesteraseNot specified, but highly potent[5]
ProfenofosPhosphorothioateHuman Acetylcholinesterase0.302[8]
ProfenofosRat Acetylcholinesterase0.312[8]
Moderately Toxic
Malaoxon (metabolite of Malathion)OxonBovine Erythrocyte Acetylcholinesterase0.47[9]
Isomalathion (isomer of Malathion)ThionoBovine Erythrocyte Acetylcholinesterase0.60[9]
ChlorpyrifosPhosphorothioateNot SpecifiedNot specified, but a potent inhibitor
Less Toxic Parent Compound
MalathionDithiophosphateBovine Erythrocyte Acetylcholinesterase32[9]

Note: The toxicity of organophosphates can vary significantly between the parent compound (e.g., malathion) and its active metabolites (e.g., malaoxon). The data presented reflects the values found in the cited literature.

Experimental Protocols

The determination of acetylcholinesterase inhibition by organophosphates is commonly performed using the Ellman's method, a rapid, simple, and cost-effective spectrophotometric assay.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This protocol is a widely adopted method for measuring AChE activity and its inhibition.

Principle:

The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test organophosphate inhibitor solution (at various concentrations)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the AChE enzyme, DTNB, and ATCI in the appropriate buffer. The organophosphate inhibitor should be prepared in a suitable solvent and serially diluted to the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Organophosphate inhibitor solution (or solvent for control wells)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Addition of DTNB: Add the DTNB solution to each well.

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 2-5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Produces Inhibited_AChE Phosphorylated AChE (Inactive) OP Organophosphate (OP) OP->AChE Irreversibly Inhibits Ellman_Assay_Workflow start Start prepare Prepare Reagents (AChE, Inhibitor, DTNB, ATCI) start->prepare setup Add Buffer, Inhibitor, & AChE to 96-well plate prepare->setup preincubate Pre-incubate setup->preincubate add_dtnb Add DTNB preincubate->add_dtnb add_atci Add ATCI (Start Reaction) add_dtnb->add_atci measure Measure Absorbance at 412 nm add_atci->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetramethyl Thiopyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of tetramethyl thiopyrophosphate, a key organophosphorus compound. Due to a lack of direct comparative studies for this specific analyte, this guide synthesizes established analytical approaches for organophosphorus compounds, offering a framework for methods validation and cross-validation. The experimental data presented is illustrative, based on typical performance characteristics of the described technologies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for tetramethyl thiopyrophosphate depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for the analysis of organophosphorus compounds. The following table summarizes the typical performance of various detector configurations for these platforms.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Selectivity
GC-NPD >0.9985-110%<15%0.1 - 1 ng/mL0.3 - 3 ng/mLHigh (Nitrogen/Phosphorus specific)
GC-FPD >0.9980-115%<15%0.5 - 5 ng/mL1.5 - 15 ng/mLHigh (Phosphorus/Sulfur specific)
GC-MS >0.99990-110%<10%<0.1 ng/mL<0.3 ng/mLVery High (Mass-based)
HPLC-UV >0.9985-115%<15%1 - 10 ng/mL3 - 30 ng/mLModerate (Chromatographic separation)
HPLC-MS/MS >0.99995-105%<5%<0.01 ng/mL<0.03 ng/mLExcellent (Mass-based fragmentation)

Disclaimer: The data in this table is representative of typical performance for organophosphorus compounds and should be used as a general guideline. Method performance for tetramethyl thiopyrophosphate must be established through specific validation studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of tetramethyl thiopyrophosphate.

Sample Preparation: Solid Phase Extraction (SPE)

A common technique for extracting and concentrating organophosphorus compounds from biological matrices is Solid Phase Extraction.

  • Objective: To isolate tetramethyl thiopyrophosphate from the sample matrix and reduce interference.

  • Materials: Oasis HLB SPE cartridges, methanol (conditioning and elution solvent), water (equilibration solvent), nitrogen evaporator.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the tetramethyl thiopyrophosphate with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like tetramethyl thiopyrophosphate.

  • Objective: To separate, identify, and quantify tetramethyl thiopyrophosphate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of tetramethyl thiopyrophosphate.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

For non-volatile or thermally labile compounds, HPLC-MS/MS is a powerful alternative, providing excellent specificity and sensitivity.

  • Objective: To separate, identify, and quantify tetramethyl thiopyrophosphate with high precision.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-product ion transitions for tetramethyl thiopyrophosphate and an internal standard.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an analytical method yields comparable results when performed in different laboratories. This is essential for multi-site clinical trials or when transferring methods between research and manufacturing facilities.

CrossValidationWorkflow cluster_lab1 Originating Laboratory cluster_lab2 Receiving Laboratory cluster_comparison Comparison MV Method Validation SP1 Sample Analysis (Lab 1) MV->SP1 MT Method Transfer MV->MT DR1 Data Reporting (Lab 1) SP1->DR1 DC Data Comparison DR1->DC SP2 Sample Analysis (Lab 2) MT->SP2 DR2 Data Reporting (Lab 2) SP2->DR2 DR2->DC SR Statistical Review DC->SR FR Final Report SR->FR

Caption: A workflow diagram illustrating the cross-validation process between two laboratories.

The cross-validation process typically involves the analysis of a common set of quality control (QC) samples and study samples by both the originating and receiving laboratories. The results are then statistically compared to ensure there is no significant bias between the two sites. A successful cross-validation demonstrates the robustness and transferability of the analytical method.

Unraveling the Neurotoxic Profile of Tetramethyl Thiopyrophosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes findings from studies on closely related organophosphorus compounds to offer a comparative overview of the expected neurotoxic effects of TMTP, detailed experimental methodologies to assess these effects, and the underlying signaling pathways.

Comparative Neurotoxic Effects of Sarin Surrogates

The primary mechanism of action for TMTP and other sarin surrogates is the irreversible inhibition of AChE.[1][2] This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3][4] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and a state known as "cholinergic crisis."[3][4] This crisis manifests in a range of dose-dependent neurotoxic effects, from behavioral changes to severe seizures and potentially death.[1][2][5]

Below is a summary of quantitative data from studies on the sarin surrogate 4-nitrophenyl isopropyl methylphosphonate (NIMP), which serves as a valuable reference for designing and interpreting studies with TMTP.

ParameterOrganism/ModelDose/ConcentrationObserved EffectReference
Brain AChE Inhibition Adult Male Rats0.325 mg/kg (ip)~80% inhibition[2][5]
Adult Male Rats0.4 mg/kg (ip) of NEMP (VX surrogate)~80% inhibition[2][5]
Peak Brain AChE Inhibition Time Adult Male Rats0.325 mg/kg (ip)1 hour post-exposure[2][5]
Behavioral Effects Mice0.5, 0.7, and 0.9 LD₅₀Dose-dependent changes in behavior, including chewing, facial twitches, tremors, and convulsions.[1][5]
Electrocorticographic (ECoG) Changes Mice0.5 and 0.9 LD₅₀Disruption of brainwave distribution, persisting in a dose-dependent manner.[1]
Neuroinflammation Mice0.5 and 0.9 LD₅₀Transient increase in hippocampal neuroinflammatory markers (IBA-1, TNF-α, NF-κB).[1]
Cognitive Impairment Mice0.5 and 0.9 LD₅₀Alteration of short-term memory in a novel object recognition test 1-month post-exposure.[1]
Neuronal Network Activity Human iPSC-derived neural networks0.4 and 4 µMHyperexcitability (increased spiking activity).[6][7]
Human iPSC-derived neural networks40 and 100 µMDecreased neuronal communication and coordination.[6][7]

Experimental Protocols for Assessing Neurotoxicity

To ensure the reproducibility of neurotoxicity studies, detailed and consistent experimental protocols are essential. The following methodologies are commonly employed in the evaluation of organophosphorus compounds.

In Vivo Neurotoxicity Assessment

1. Animal Model and Dosing:

  • Species: Adult male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Administration: Intraperitoneal (ip) injection is a common route for systemic exposure.

  • Dose Determination: A dose-response curve should be established to determine the LD₅₀ (median lethal dose) and sublethal dosages that produce significant but non-lethal neurotoxic effects (e.g., ~80% brain AChE inhibition).[2][5]

2. Acetylcholinesterase (AChE) Activity Assay:

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

  • Assay Principle: The Ellman assay is a widely used colorimetric method to determine AChE activity. It measures the rate of hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Data Analysis: AChE activity is typically expressed as a percentage of the activity in control (vehicle-treated) animals.

3. Behavioral Assessment:

  • Observation: A standardized scoring system should be used to quantify the severity of cholinergic signs, such as tremors, fasciculations, convulsions, and respiratory distress, at specific time points post-exposure.[5]

  • Cognitive Function: The novel object recognition test can be used to assess short-term memory deficits.[1]

4. Electrocorticography (ECoG):

  • Electrode Implantation: Surgical implantation of electrodes over the cortex allows for the recording of brain electrical activity.

  • Data Acquisition and Analysis: Continuous ECoG recordings are analyzed for changes in brainwave frequency and amplitude, and the occurrence of seizure activity.[1]

In Vitro Neurotoxicity Assessment

1. Cell Model:

  • Human induced pluripotent stem cell (iPSC)-derived neural networks cultured on multi-electrode arrays (MEAs) provide a human-relevant in vitro model.[6][7][8]

2. Multi-Electrode Array (MEA) Analysis:

  • Exposure: The neural networks are exposed to a range of concentrations of the test compound.

  • Data Recording: Spontaneous electrical activity (spiking and bursting) of the neuronal network is recorded before, during, and after exposure.

  • Data Analysis: Parameters such as mean firing rate, burst duration, and network synchrony are analyzed to detect changes in neuronal activity and communication.[6][7]

Signaling Pathways and Experimental Workflows

The neurotoxic cascade initiated by TMTP and other organophosphorus compounds primarily involves the disruption of cholinergic signaling. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing neurotoxicity.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_cleft->Receptor Binding TMTP TMTP TMTP->AChE Inhibition Response Postsynaptic Response (e.g., Depolarization) Receptor->Response Activation Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model Selection (e.g., Rats, Mice) Dose_Response Dose-Response Study (Determine LD50) Animal_Model->Dose_Response Exposure Sublethal Dose Exposure Dose_Response->Exposure Behavioral Behavioral Assessment Exposure->Behavioral AChE_Assay_in_vivo Brain AChE Assay Exposure->AChE_Assay_in_vivo ECoG ECoG Recording Exposure->ECoG Data_Analysis Comparative Data Analysis Behavioral->Data_Analysis AChE_Assay_in_vivo->Data_Analysis ECoG->Data_Analysis Cell_Culture Human iPSC-derived Neural Culture MEA_Exposure MEA Exposure to TMTP Cell_Culture->MEA_Exposure MEA_Recording MEA Data Recording MEA_Exposure->MEA_Recording MEA_Analysis Analysis of Neuronal Activity MEA_Recording->MEA_Analysis MEA_Analysis->Data_Analysis Conclusion Conclusion on Reproducibility and Neurotoxic Profile Data_Analysis->Conclusion

References

"comparative study of tetramethyl thiopyrophosphate and malathion toxicity"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of two organophosphate insecticides: Sulfotep (formerly known as tetraethyl dithiopyrophosphate) and Malathion. Due to the limited availability of toxicological data for tetramethyl thiopyrophosphate, this report uses the closely related and well-documented compound, Sulfotep, for a robust comparison. Both compounds are recognized for their role as acetylcholinesterase inhibitors, a mechanism that underpins their insecticidal activity and, conversely, their potential toxicity to non-target organisms, including mammals.

This publication aims to present a clear, data-driven comparison to aid researchers in understanding the relative toxicities and mechanisms of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key toxicological assays.

Quantitative Toxicity Data

The acute toxicity of a substance is commonly measured by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates greater toxicity. The following tables summarize the available acute toxicity data for Sulfotep and Malathion across different exposure routes in various animal models.

Table 1: Acute Oral Toxicity Data

CompoundSpeciesLD50 (mg/kg)Reference(s)
SulfotepRat5 - 13.8[1][2]
SulfotepMouse22[2]
SulfotepRabbit25[2]
SulfotepDog5[2]
MalathionRat (male)5400[3][4]
MalathionRat (female)5700[3][4]
MalathionRat (newborn)124.1[5]
MalathionMouse400 - 4000[6]

Table 2: Acute Dermal Toxicity Data

CompoundSpeciesLD50 (mg/kg)Reference(s)
SulfotepRat65[7]
SulfotepRabbit20[1]
MalathionRat>2000[3][4]
MalathionRabbit4100 - 8800[4][8]

Table 3: Acute Inhalation Toxicity Data

CompoundSpeciesLC50 (mg/m³/4h)Reference(s)
SulfotepRat38[1][2]
SulfotepMouse40[2]
MalathionRat>5200[3][4]

Table 4: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceIC50 (M)Reference(s)
MalathionBovine Erythrocyte3.7 x 10⁻⁴[9][10]
Malaoxon*Bovine Erythrocyte2.4 x 10⁻⁶[9][10]
MalathionHuman Erythrocyte7.12 x 10⁻⁵[11]

*Malaoxon is the more toxic metabolic product of Malathion.

Mechanism of Action: Acetylcholinesterase Inhibition

Both Sulfotep and Malathion exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, these organophosphates lead to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of toxic signs, including muscle tremors, paralysis, and ultimately, death due to respiratory failure.[2] Malathion itself is a weak inhibitor of AChE; however, it is metabolically activated in the liver to its oxygen analog, malaoxon, which is a much more potent inhibitor.[9][11]

Acetylcholinesterase Inhibition Pathway cluster_synapse Cholinergic Synapse cluster_compounds Inhibitors Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicles triggers Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft release ACh ACh_Receptor ACh Receptor ACh_Receptor->Postsynaptic_Neuron stimulates AChE Acetylcholinesterase (AChE) Nerve_Signal_Termination Nerve Signal Termination AChE->Nerve_Signal_Termination Continuous_Stimulation Continuous Nerve Stimulation AChE->Continuous_Stimulation leads to Synaptic_Cleft->ACh_Receptor ACh binds Synaptic_Cleft->AChE ACh degraded by Organophosphate Sulfotep / Malaoxon Organophosphate->AChE inhibits Nerve_Impulse Nerve Impulse Nerve_Impulse->Presynaptic_Neuron ACh_Release ACh Release ACh_Binding ACh Binding ACh_Hydrolysis ACh Hydrolysis Inhibition Inhibition

Figure 1: Signaling pathway of acetylcholinesterase inhibition by organophosphates.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

A common method for determining the acute oral LD50 is the Up-and-Down Procedure (UDP) . This method is a sequential testing strategy that uses fewer animals than traditional methods.

Experimental Workflow:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.[12] Animals are acclimatized to laboratory conditions before testing.

  • Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.[12]

  • Dose Administration: The test substance is administered by oral gavage. Dosing is sequential, with the outcome of the previously dosed animal informing the dose for the next.

  • Dosing Progression: The initial dose is selected based on available information. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. The interval between doses is typically 48 hours.[13]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[14]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[15]

LD50 Determination Workflow Start Start Animal_Selection Select and Acclimatize Animals Start->Animal_Selection Fasting Fast Animals Overnight Animal_Selection->Fasting Dose_Animal Administer Initial Dose (Oral Gavage) Fasting->Dose_Animal Observe_48h Observe for 48 Hours Dose_Animal->Observe_48h Increase_Dose Increase Dose for Next Animal Observe_48h->Increase_Dose Animal Survives Decrease_Dose Decrease Dose for Next Animal Observe_48h->Decrease_Dose Animal Dies Continue_Testing Continue Sequential Dosing? Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dose_Animal Yes Observe_14d Observe Remaining Animals for 14 Days Continue_Testing->Observe_14d No (Stopping Criteria Met) Calculate_LD50 Calculate LD50 Observe_14d->Calculate_LD50 End End Calculate_LD50->End

Figure 2: Experimental workflow for LD50 determination using the Up-and-Down Procedure.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibition of AChE is commonly measured using the Ellman's method , a colorimetric assay.[16][17]

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • Test compound (inhibitor) solution at various concentrations

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) substrate solution

  • Assay Procedure (in a 96-well plate):

    • Add buffer, AChE solution, and the test compound solution to each well.

    • Incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add DTNB to each well.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement:

    • AChE hydrolyzes ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm.[16][18]

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined from a dose-response curve.

AChE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, AChE, Inhibitor, DTNB, ATCI) Start->Prepare_Reagents Mix_Components Mix Buffer, AChE, and Inhibitor in 96-well plate Prepare_Reagents->Mix_Components Incubate Incubate for 15 minutes Mix_Components->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI to start reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 3: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Tetramethyl Thiopyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of organophosphate compounds.

Introduction

Tetramethyl thiopyrophosphate is an organophosphate compound. Organophosphates are a class of chemicals known for their potent biological activity, primarily as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] The correlation between in vitro assays, which are conducted in a controlled laboratory setting outside of a living organism, and in vivo studies, performed within a whole, living organism, is crucial for predicting the real-world efficacy and toxicity of such compounds.

This guide explores the expected in vitro and in vivo activities of tetramethyl thiopyrophosphate, based on its classification as an organophosphate. It outlines standard experimental methodologies and provides a structure for data presentation and visualization of the key mechanisms involved.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][3][4]

The organophosphate acts as a substrate mimic, binding to the serine hydroxyl group in the active site of AChE and phosphorylating it.[2][4] This phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional.[4]

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_inhibited Inhibited AChE OP Tetramethyl Thiopyrophosphate OP->AChE Irreversibly Inhibits ACh_accumulated Excess ACh Receptor_overstimulated Overstimulated Receptor ACh_accumulated->Receptor_overstimulated Continuously Binds

Mechanism of Acetylcholinesterase Inhibition.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for a comprehensive understanding of a compound's activity. The following table is a hypothetical representation of how such data for tetramethyl thiopyrophosphate could be presented.

ParameterIn Vitro AssayResult (Hypothetical)In Vivo StudyResult (Hypothetical)
Efficacy/Potency AChE Inhibition (IC₅₀)15 µMAcute Toxicity (LD₅₀, oral, rat)50 mg/kg
Mechanism of Action Enzyme KineticsIrreversible InhibitionObservation of Cholinergic SymptomsPresent
Toxicity Cytotoxicity (CC₅₀, neuronal cells)150 µMNeurotoxicity AssessmentSevere at doses > 25 mg/kg

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are generalized protocols for assessing the in vitro and in vivo activity of an organophosphate compound like tetramethyl thiopyrophosphate.

This assay spectrophotometrically measures the activity of AChE.[5][6][7]

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI), the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound (tetramethyl thiopyrophosphate) dissolved in a suitable solvent at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.[6]

    • Incubate the mixture for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]

    • Initiate the reaction by adding ATCI and DTNB.[5]

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).[5]

    • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

This study determines the acute toxicity of a substance after oral administration.[8][9][10][11]

  • Animal Model:

    • Typically, young adult rats of a single sex (usually females) are used.[10]

  • Sighting Study:

    • A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time to identify a dose that produces signs of toxicity without mortality.[8][12]

  • Main Study:

    • Animals are fasted prior to dosing.[8][10]

    • The test substance is administered in a single dose via oral gavage.[8][10]

    • Groups of animals are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[10]

    • Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[12]

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis:

    • The results are used to classify the substance according to its toxicity and to estimate the LD₅₀ (the dose that is lethal to 50% of the animals).

Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a compound like tetramethyl thiopyrophosphate, from initial in vitro screening to in vivo testing.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation AChE_Assay AChE Inhibition Assay (Ellman's Method) Cytotoxicity Cytotoxicity Assays (e.g., on neuronal cells) AChE_Assay->Cytotoxicity Assess cellular toxicity Kinetics Enzyme Kinetic Studies AChE_Assay->Kinetics Determine IC50 & MOA Acute_Toxicity Acute Oral Toxicity (OECD 420) Kinetics->Acute_Toxicity Inform starting dose selection Neurotoxicity Neurobehavioral Assessment Acute_Toxicity->Neurotoxicity Determine LD50 & observe symptoms Pharmacokinetics Pharmacokinetic Studies Neurotoxicity->Pharmacokinetics Correlate effects with exposure InVitro_InVivo_Correlation In Vitro-In Vivo Correlation (IVIVC) Pharmacokinetics->InVitro_InVivo_Correlation Bridge in vitro & in vivo data

References

Benchmarking Tetramethyl Thiopyrophosphate Against Known Neurotoxic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of tetramethyl thiopyrophosphate against established neurotoxic agents, including organophosphates (Parathion, Sarin, VX) and a carbamate (Carbaryl). The information is presented to facilitate informed research and development decisions, with supporting experimental data and detailed methodologies.

Comparative Neurotoxicity Data

The following table summarizes the available quantitative data on the acute toxicity (LD50) and in vitro acetylcholinesterase (AChE) inhibition (IC50) of the selected compounds. It is important to note that direct toxicological data for tetramethyl thiopyrophosphate is limited in publicly available literature. Therefore, data for Sulfotep (tetraethyl dithiopyrophosphate), a structurally similar organophosphate, is included as a surrogate for comparative purposes.

CompoundClassAnimal ModelRoute of AdministrationAcute LD50 (mg/kg)AChE IC50Reference(s)
Tetramethyl Thiopyrophosphate (as Sulfotep) OrganophosphateRat (oral)Oral~25Data not available[1][2]
Parathion OrganophosphateRat (oral)Oral2 - 13~0.42 mM (paraoxon)[3][4]
Sarin (GB) OrganophosphateGuinea Pig (SC)Subcutaneous0.016 - 0.024Data not available[5]
VX OrganophosphateGuinea Pig (SC)Subcutaneous0.0071 - 0.0093Data not available[5]
Carbaryl CarbamateRat (oral)Oral225 - 8503.3 x 10⁻⁸ M[6]

Note: LD50 and IC50 values can vary significantly based on the animal model, route of administration, and specific experimental conditions. The data presented here is for comparative purposes and should be interpreted with these factors in mind. The IC50 value for Parathion is for its active metabolite, paraoxon.

Experimental Protocols

In Vivo Acute Oral Neurotoxicity Assessment (General Protocol based on OECD Guidelines)

This protocol outlines a general procedure for assessing the acute oral neurotoxicity of a substance in rodents, based on OECD Test Guidelines 423 and 424.[2][4][7]

1. Animal Selection and Housing:

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[2]

  • Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.

  • Access to food and water is provided ad libitum, with a brief fasting period before dosing.

2. Dose Formulation and Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • A single oral dose is administered to each animal using a gavage needle.

3. Dose Level Selection (Step-wise Procedure):

  • A starting dose is selected based on existing information about the substance's toxicity.

  • The study proceeds in a stepwise manner with a small group of animals (e.g., 3) per step.[2]

  • The outcome of the first step (mortality or survival) determines the dose for the next group of animals.

4. Clinical Observations:

  • Animals are observed for signs of toxicity shortly after dosing and periodically for at least 14 days.

  • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Specific neurobehavioral assessments, such as a functional observational battery (FOB), can be included to evaluate sensory and motor function.[8]

5. Data Collection and Analysis:

  • The number of mortalities within the observation period is recorded for each dose level.

  • The LD50 value is calculated using appropriate statistical methods.

  • All observed clinical signs and their time of onset, duration, and severity are documented.

6. Pathological Examination:

  • A gross necropsy is performed on all animals.

  • For neurotoxicity-specific studies, detailed histopathological examination of the central and peripheral nervous systems is conducted.[4]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for determining the inhibitory effect of a compound on acetylcholinesterase activity.[1][9][10]

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate and a microplate reader

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound at various concentrations

    • AChE enzyme solution

  • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Neurotoxic Agents ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic Presynaptic Neuron ACh_receptor ACh Receptors Presynaptic->ACh_receptor ACh Release Postsynaptic Postsynaptic Neuron ACh_receptor->Postsynaptic Signal Propagation AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh Excess_ACh Excess ACh in Synaptic Cleft Choline_uptake Choline Uptake AChE->Choline_uptake ACh Hydrolysis (Choline + Acetate) Inhibited_AChE Inhibited AChE (Inactive) Choline_uptake->Presynaptic Neurotoxin Organophosphate or Carbamate Neurotoxin Neurotoxin->AChE Binds to Active Site Overstimulation Continuous Receptor Stimulation (Cholinergic Crisis) Excess_ACh->Overstimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Neurotoxic Agents.

Experimental Workflow for In Vivo Neurotoxicity Assessment

Neurotoxicity_Workflow start Start: Hypothesis and Study Design animal_prep Animal Acclimation and Baseline Measurements start->animal_prep dosing Dose Formulation and Administration (e.g., Oral Gavage) animal_prep->dosing observations Clinical Observations (General Health and Behavioral Changes) dosing->observations fob Functional Observational Battery (FOB) observations->fob motor Motor Activity Assessment observations->motor pathology Necropsy and Histopathology of Nervous System fob->pathology motor->pathology data_analysis Data Analysis and Interpretation pathology->data_analysis end Conclusion and Reporting data_analysis->end

Caption: General Workflow for an In Vivo Neurotoxicity Study in Rodents.

References

A Researcher's Guide to Validating Cell-Based Assays for Screening Tetramethyl Thiopyrophosphate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating cell-based assays to screen for tetramethyl thiopyrophosphate (TMTPP) analogs, potent inhibitors of inorganic pyrophosphatase (PPase). This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate assay for your research needs.

Inorganic pyrophosphatase is a critical enzyme that catalyzes the hydrolysis of inorganic pyrophosphate (PPi) into two phosphate ions.[1][2] This process is essential for driving numerous biosynthetic reactions.[3][4] The inhibition of this enzyme is a promising therapeutic strategy, making the screening of inhibitor candidates like TMTPP analogs a key focus in drug discovery.

This guide will compare common assay formats, outline essential validation parameters, and provide a standardized protocol for a robust screening process.

Comparison of Assay Methodologies

The selection of an appropriate assay is fundamental to the successful screening of TMTPP analogs. The primary methodologies for detecting PPase activity and its inhibition include colorimetric, fluorometric, and luminescence-based assays. Each has distinct advantages and limitations in the context of high-throughput screening (HTS).

Assay TypePrincipleAdvantagesDisadvantagesKey Validation Parameters
Colorimetric (Molybdenum Blue) Measures the formation of a colored complex between phosphate (the product of PPi hydrolysis) and molybdate.[5]Simple, inexpensive, and robust.[5]Lower sensitivity compared to other methods, potential for interference from colored compounds.Linearity, LOD, LLOQ
Fluorometric Utilizes a fluorogenic substrate that is acted upon by PPase or a coupled enzyme system to produce a fluorescent signal.[6]High sensitivity, wider dynamic range.[6]Potential for quenching or autofluorescence from test compounds.Z'-factor, S/B ratio, Precision
Luminescence-based (e.g., Transcreener®) An antibody-based system that detects the product of the enzymatic reaction (e.g., AMP/GMP from cGAMP hydrolysis by ENPP1, a type of pyrophosphatase) via fluorescence polarization.[7]HTS-compatible, homogenous "mix-and-read" format, high sensitivity.[7][8]Higher reagent cost, requires specialized plate readers.Z'-factor, Precision, Accuracy
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore, which is modulated by the enzymatic reaction.[9][10]Homogenous format, low background, and reduced interference from compound fluorescence.[9]Requires specific TR-FRET compatible reagents and plate readers.Z'-factor, IC50

Key Validation Parameters for Assay Performance

A robust and reliable assay is paramount for generating high-quality screening data. The following table summarizes critical validation parameters and their acceptable criteria for cell-based assays.

ParameterDefinitionAcceptance Criteria
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay for HTS.[8][11]
Signal-to-Background (S/B) Ratio The ratio of the signal from a positive control to that of a negative control.S/B ≥ 10 is generally desirable.
Precision (CV%) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra- and inter-assay variability.CV ≤ 25% is often acceptable.[12]
Accuracy The closeness of the measured value to the true value.Determined by comparing results to a known standard or an orthogonal method.[13]
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.R² value > 0.98 for the regression line.[13]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Typically 3 standard deviations above the background.[12]
Lower Limit of Quantitation (LLOQ) The lowest concentration at which the analyte can be accurately and precisely quantified.[12]
IC50/Ki The concentration of an inhibitor that reduces the enzymatic activity by 50%. Ki is the inhibition constant.IC50 values are assay-dependent, while Ki values provide a more absolute measure of inhibitor potency.[14]

Experimental Protocols

This section provides a detailed methodology for a generic colorimetric cell-based assay for screening TMTPP analogs, based on the widely used molybdenum blue reaction.[5]

Protocol: Molybdenum Blue-Based Colorimetric Assay

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Enzyme Solution: Recombinant human inorganic pyrophosphatase (PPase) diluted in reaction buffer to the desired concentration (e.g., 100 pM).[7]

  • Substrate Solution: Inorganic pyrophosphate (PPi) at a concentration equal to its Km value in the reaction buffer.

  • TMTPP Analog Stock Solutions: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.[5]

  • Molybdenum Blue Reagent A: Mix 1 volume of 10 M H₂SO₄ with 3 volumes of 2.5% (w/v) ammonium molybdate in water.

  • Molybdenum Blue Reagent B: 0.1 M ascorbic acid.

  • Arsenite-Citrate Solution: 2% (w/v) sodium arsenite and 2% (w/v) sodium citrate in 5% (v/v) acetic acid.

2. Assay Procedure:

  • Prepare serial dilutions of TMTPP analogs in the reaction buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted TMTPP analog or vehicle control (reaction buffer with the same percentage of DMSO) to the wells of a 96-well plate.

  • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Molybdenum Blue Reagent A, followed by 50 µL of Molybdenum Blue Reagent B.

  • Add 50 µL of the arsenite-citrate solution to stabilize the color.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 860 nm using a microplate reader.[5]

3. Data Analysis:

  • Subtract the absorbance of the blank wells (no enzyme) from all other wells.

  • Calculate the percentage of inhibition for each TMTPP analog concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (TMTPP Analogs) Dispensing Dispense Compounds & Enzyme Compound_Prep->Dispensing Enzyme_Prep Enzyme Preparation (PPase) Enzyme_Prep->Dispensing Substrate_Prep Substrate Preparation (PPi) Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Incubation1 Pre-incubation (15 min) Dispensing->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation (30 min, 37°C) Reaction_Start->Incubation2 Reaction_Stop Stop Reaction & Add Detection Reagents Incubation2->Reaction_Stop Color_Dev Color Development (15 min) Reaction_Stop->Color_Dev Read_Plate Measure Absorbance (860 nm) Color_Dev->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing IC50_Calc Determine IC50 Data_Processing->IC50_Calc

Caption: Experimental workflow for screening TMTPP analogs.

Signaling_Pathway PPi Pyrophosphate (PPi) PPase Inorganic Pyrophosphatase (PPase) PPi->PPase Substrate Pi 2x Phosphate (Pi) PPase->Pi Hydrolysis TMTPP TMTPP Analog TMTPP->PPase Inhibition

Caption: Inhibition of the inorganic pyrophosphatase pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tetramethyl Thiopyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. Tetramethyl thiopyrophosphate, an organophosphate compound, requires strict adherence to established safety protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with tetramethyl thiopyrophosphate. Organophosphates are a class of compounds known for their potential to inhibit cholinesterase, an enzyme critical for nerve function.[1][2] Exposure can occur through inhalation, skin contact, or ingestion.[1][3]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling tetramethyl thiopyrophosphate. This includes, but is not limited to:

  • Gloves: Neoprene or nitrile gloves are recommended as hydrocarbons can penetrate latex and vinyl.[4]

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Lab Coat: A flame-retardant and chemically resistant lab coat.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator, especially in poorly ventilated areas or when there is a risk of aerosolization.[3][5]

Hazard Summary

The following table summarizes the key hazards associated with tetramethyl thiopyrophosphate, based on general data for organophosphate compounds.

Hazard TypeDescriptionCitations
Acute Toxicity Fatal if swallowed or in contact with skin.[6]
Environmental Very toxic to aquatic life with long-lasting effects.[6]
Physical May form explosive mixtures with air.[5]
Health Can cause severe eye irritation and skin irritation. Inhalation may irritate the upper respiratory tract.[7]

Step-by-Step Disposal Protocol

The disposal of tetramethyl thiopyrophosphate must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following procedures are based on general guidelines for the disposal of organophosphate pesticides.[8]

Step 1: Waste Minimization The first step in responsible chemical management is to minimize waste generation. Procure and use only the amount of tetramethyl thiopyrophosphate necessary for your experimental procedures.

Step 2: Spill Management In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate: Non-essential personnel should evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as Chemizorb®, to contain the spill.[6] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools.[5]

  • Package: Place the collected waste into a suitable, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[4]

Step 3: Decontamination of Empty Containers Empty containers that held tetramethyl thiopyrophosphate must be treated as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.

  • Puncture Container: After triple rinsing, puncture the container to prevent reuse.

  • Dispose: Dispose of the container as hazardous waste according to institutional and local regulations.

Step 4: Disposal of Unused or Waste Material The primary recommended method for the disposal of organophosphate compounds is through a licensed hazardous waste disposal company.[8]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "Thiopyrophosphoric acid, tetramethyl ester".

    • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[5]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as regular trash.

Alternative Disposal Considerations (Expert Consultation Required): While incineration is an effective disposal method, it is often not feasible for small quantities in a laboratory setting.[8] Chemical degradation through hydrolysis may be a potential method for detoxification, as organophosphates can be hydrolyzed.[9] However, this process can produce other toxic byproducts and should only be attempted by trained professionals with a thorough understanding of the reaction and its products.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tetramethyl thiopyrophosphate.

Caption: Disposal workflow for tetramethyl thiopyrophosphate.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.